molecular formula C8H10N4 B3268536 6-Amino-1H-benzimidazole-2-methanamine CAS No. 485347-82-8

6-Amino-1H-benzimidazole-2-methanamine

Cat. No.: B3268536
CAS No.: 485347-82-8
M. Wt: 162.19 g/mol
InChI Key: RHRBZOCKNVBXCP-UHFFFAOYSA-N
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Description

General Context of Nitrogen Heterocycles in Advanced Chemical Research

Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. chemrevlett.comniscpr.res.in These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental to a vast array of natural products and synthetic molecules. researchgate.net Their prevalence is highlighted by the fact that a significant majority of all biologically active compounds feature a heterocyclic or a nitrogen-containing heterocyclic backbone. niscpr.res.inresearchgate.net This widespread presence is attributed to their unique structural and electronic properties, which allow them to engage in various biological interactions, often mimicking the structures of endogenous metabolites. chemrevlett.com The applications of nitrogen heterocycles are diverse, spanning pharmaceuticals, agrochemicals, polymers, and dyes. chemrevlett.com

Importance of the Benzimidazole (B57391) Nucleus in Contemporary Chemistry

Among the myriad of nitrogen heterocycles, the benzimidazole nucleus holds a position of particular importance. chemrevlett.comconnectjournals.com This bicyclic aromatic system, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, serves as a "privileged scaffold" in medicinal chemistry. connectjournals.comresearchgate.netsigmaaldrich.com The structural rigidity and the presence of both hydrogen bond donors and acceptors in the benzimidazole core enable it to interact with a wide range of biological targets. researchgate.net Consequently, benzimidazole derivatives have been successfully developed for a multitude of therapeutic applications. connectjournals.comresearchgate.net The versatility of the benzimidazole structure allows for substitutions at various positions, leading to a diverse library of compounds with finely tuned properties. sigmaaldrich.com

Positioning of 6-Amino-1H-benzimidazole-2-methanamine within Benzimidazole Research

The compound this compound is a specific derivative of the benzimidazole scaffold, featuring an amino group at the 6-position of the benzene ring and a methanamine (aminomethyl) group at the 2-position of the imidazole ring. This particular substitution pattern is of significant interest as it combines the established biological relevance of the benzimidazole core with the versatile reactivity of two primary amino groups. The amino group at the 6-position can modulate the electronic properties of the benzimidazole ring system and provide an additional site for hydrogen bonding or further chemical modification. researchgate.net The 2-aminomethyl substituent introduces a flexible side chain with a basic nitrogen atom, which is a common feature in many biologically active molecules and can act as a key pharmacophore. nih.gov

Overview of Key Research Areas and Methodological Approaches Relevant to the Compound

Research into compounds like this compound typically involves several key areas. A primary focus is the development of efficient synthetic methodologies. The most common approach for constructing the benzimidazole ring is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. connectjournals.comnih.gov For this compound, this would likely involve the reaction of 1,2,4-triaminobenzene (or a protected precursor) with glycine (B1666218) or a glycine equivalent. nih.gov

Once synthesized, the compound's structure and purity are confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov X-ray crystallography is another powerful tool used to determine the precise three-dimensional structure of the molecule in the solid state, providing valuable insights into bond lengths, bond angles, and intermolecular interactions. researchgate.net

Scope and Objectives of Academic Inquiry into the Compound's Chemical Behavior

The academic inquiry into the chemical behavior of this compound is driven by several objectives. A fundamental goal is to fully characterize its chemical and physical properties. This includes understanding its tautomeric forms, acid-base properties, and conformational flexibility. The presence of multiple basic nitrogen atoms makes the study of its protonation equilibria particularly relevant. niscpr.res.in

Furthermore, the compound serves as a versatile building block for the synthesis of more complex molecules. The two primary amino groups offer handles for a variety of chemical transformations, such as acylation, alkylation, and Schiff base formation, leading to the creation of diverse chemical libraries for screening in various applications.

Properties

IUPAC Name

2-(aminomethyl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4,9-10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRBZOCKNVBXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Amino 1h Benzimidazole 2 Methanamine and Its Analogues

Strategic Approaches to Benzimidazole (B57391) Core Formation

The synthesis of the benzimidazole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed to facilitate its construction. These strategies range from classical condensation reactions to modern catalytic and energy-assisted protocols.

Condensation Reactions Utilizing ortho-Phenylenediamines and Carboxylic Acid Equivalents

The most fundamental and widely employed method for constructing the benzimidazole ring involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes, nitriles, or esters. tandfonline.comnih.gov This approach, often referred to as the Phillips synthesis, typically requires acidic conditions and elevated temperatures to drive the cyclodehydration process. researchgate.netsemanticscholar.org

One common variation involves the reaction of o-phenylenediamines with aldehydes, followed by an oxidative cyclization. nih.govorganic-chemistry.org For instance, the synthesis of 2-substituted benzimidazoles can be achieved through a one-pot condensation of o-phenylenediamines with aryl aldehydes using hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature, affording excellent yields in a short time. organic-chemistry.org Another approach uses hypervalent iodine as an oxidant under mild, solvent-free conditions, providing the desired products in high yields within minutes. tandfonline.comorganic-chemistry.org

For the specific synthesis of the 2-methanamine scaffold, as seen in the parent compound (1H-benzo[d]imidazol-2-yl)methanamine, the reaction of o-phenylenediamine (B120857) with amino acids like L-glycine provides a direct route. orientjchem.org This highlights the utility of carboxylic acid equivalents in introducing functionalized substituents at the 2-position. Various catalysts, including ammonium (B1175870) chloride and p-toluenesulfonic acid, have been used to promote these condensation reactions. researchgate.netsemanticscholar.org

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

o-Phenylenediamine DerivativeCarboxylic Acid EquivalentCatalyst/ConditionsProduct TypeReference(s)
o-PhenylenediamineAryl AldehydesH₂O₂ / HCl, MeCN, RT2-Aryl-benzimidazoles organic-chemistry.org
o-PhenylenediamineBenzaldehydeIodobenzene (B50100) diacetate, solvent-free, RT2-Phenylbenzimidazole tandfonline.com
o-PhenylenediamineL-GlycineN/A(1H-benzo[d]imidazol-2-yl)methanamine orientjchem.org
o-PhenylenediamineCarboxylic AcidsNH₄Cl, EtOH, 80-90°C2-Substituted-benzimidazoles semanticscholar.org

Metal-Catalyzed Cyclization and Amination Pathways (e.g., Pd-catalyzed C–N cross-coupling)

Modern synthetic chemistry has increasingly turned to metal catalysis to achieve transformations that are difficult under classical conditions. Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become invaluable for the synthesis and functionalization of benzimidazoles. researchgate.netacs.org These methods allow for the formation of C–N bonds under relatively mild conditions with high functional group tolerance. acs.org

A powerful strategy involves a cascade of C–N bond-forming reactions. For example, a single palladium catalyst can mediate the coupling of monosubstituted ureas with 1,2-dihaloaromatic compounds to regioselectively construct benzimidazolones. acs.orgnih.gov Similarly, the functionalization of a pre-formed, halogenated benzimidazole core, such as 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, can be achieved via palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce aryl and amino substituents at the 5(6)-position with high yields. nih.gov

Other metals have also proven effective. Bimetallic catalysts like Cu–Pd/γ-Al2O3 can catalyze the direct synthesis of benzimidazole derivatives from o-nitroaniline and an alcohol through a sequence of transfer hydrogenation and cyclization. rsc.org Copper-catalyzed Ullmann-type reactions and nickel-catalyzed C-N bond formations also represent viable pathways. organic-chemistry.orgnih.gov Furthermore, gold nanoparticles supported on ceria (Au/CeO₂) have been shown to be excellent catalysts for the one-pot synthesis of related N-heterocycles. nih.gov

Non-Metallic Catalytic and Solvent-Free Conditions in Benzimidazole Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward developing non-metallic and solvent-free synthetic methods. These approaches aim to reduce environmental impact by minimizing waste and avoiding hazardous solvents. tandfonline.com

Hypervalent iodine reagents, such as iodobenzene diacetate, can act as effective oxidants for the cyclization of o-phenylenediamines and aldehydes under solvent-free conditions at room temperature, with reactions often completing in just a few minutes. tandfonline.com Elemental sulfur has been utilized as a traceless oxidizing agent in catalyst-free and solvent-free syntheses of benzazoles from alkylamines and o-amino anilines. organic-chemistry.org

Acid catalysts are also widely used in non-metallic protocols. For instance, p-toluenesulfonic acid can catalyze the synthesis of 1,2-disubstituted benzimidazoles under solvent-free grinding conditions. rsc.org Metal-free ionic polymers, prepared from benzimidazole derivatives, have recently been developed as recyclable heterogeneous catalysts for reactions like CO2 cycloaddition, demonstrating the versatility of the benzimidazole core itself in catalysis. nih.govresearchgate.net Additionally, metal-organic frameworks (MOFs) like NH2-MIL-125(Ti) can serve as efficient, reusable, and oxidant-free heterogeneous catalysts for benzimidazole synthesis. rsc.orgbohrium.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates and often improving yields. jocpr.com This technology offers rapid and uniform heating, leading to significantly shorter reaction times compared to conventional heating methods—often minutes instead of hours. ijprajournal.commdpi.com

The synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved using microwave assistance in conjunction with a catalyst like erbium triflate (Er(OTf)₃) under solvent-free conditions. mdpi.comnih.gov This method provides access to a diverse range of benzimidazoles in 5-10 minutes with yields frequently exceeding 90%. mdpi.compreprints.org The combination of microwave irradiation with solvent-free conditions represents a particularly green and efficient approach. nih.gov

Even classical condensation reactions are significantly enhanced by microwave energy. The reaction of o-phenylenediamines with carboxylic acids or iminoester hydrochlorides proceeds with good yields and in short reaction times under microwave irradiation. tandfonline.comresearchgate.net This rapid and efficient protocol highlights the superiority of microwave-assisted synthesis for the high-throughput generation of benzimidazole libraries for drug discovery and other applications. ijprajournal.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeMethodReaction TimeYieldReference(s)
N-phenyl-o-phenylenediamine + AldehydeConventional (Reflux)12 hours~65% ijprajournal.com
N-phenyl-o-phenylenediamine + AldehydeMicrowave (Er(OTf)₃)5-10 minutes86-99% mdpi.compreprints.org
o-Phenylenediamine + Formic AcidConventional (Reflux)Several hoursModerate jocpr.com
o-Phenylenediamine + Formic AcidMicrowaveA few minutesHigh jocpr.com

Regioselective Synthesis of Substituted Benzimidazoles

The biological activity of benzimidazole derivatives is often highly dependent on the substitution pattern on the aromatic ring. researchgate.netnih.gov Therefore, controlling the regioselectivity of substitution is a critical aspect of their synthesis.

Control over Substitution Patterns on the Benzimidazole Ring

Achieving regiochemical control can be accomplished either by starting with a pre-substituted o-phenylenediamine or by functionalizing the benzimidazole core after its formation. The electronic properties of the benzimidazole ring dictate its reactivity towards electrophilic substitution, which preferentially occurs at the 5- and 6-positions. longdom.org

Modern catalytic methods offer precise control over substitution. Palladium-catalyzed cross-coupling reactions are particularly powerful for the regioselective functionalization of halogenated benzimidazoles. nih.gov For instance, starting with a 5-bromo-benzimidazole derivative, Suzuki or Buchwald-Hartwig coupling reactions can be used to introduce a wide variety of substituents specifically at the 5-position. nih.gov This approach is crucial for building molecular complexity and fine-tuning the properties of the target compound.

Cascade reactions also provide an elegant solution for regiocontrol. A palladium-catalyzed process that couples a monosubstituted urea (B33335) with a differentially substituted 1,2-dihaloaromatic system allows for the predictable and highly selective formation of complex benzimidazolones, where the substitution pattern is dictated by the starting materials. acs.orgnih.gov These advanced strategies provide chemists with the tools needed to synthesize specific isomers of substituted benzimidazoles, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry.

Strategies for Amine Group Introduction and Functionalization

The introduction of an amine group onto the benzimidazole core, particularly at the 6-position (or 5-position, depending on tautomerism), is typically achieved by starting with a pre-functionalized o-phenylenediamine derivative. A common strategy involves the use of 4-nitro-o-phenylenediamine (B140028) as a starting material. The condensation of this precursor with an appropriate reagent to form the imidazole (B134444) ring is followed by the chemical reduction of the nitro group to an amino group.

Functionalization can also occur on a pre-formed benzimidazole ring. For instance, 2-aminobenzimidazole (B67599) can serve as a versatile starting point for further elaboration. arabjchem.org It can be diazotized and coupled with active methylene (B1212753) compounds like malononitrile (B47326) to create key precursors for more complex heterocyclic systems. arabjchem.org Another approach involves the direct reaction of 2-aminobenzimidazole with aldehydes to form Schiff's bases, which can then be acylated to produce various derivatives. researchgate.net

Preparation of Alkylamino-Benzimidazole Derivatives

The synthesis of 2-aminoalkylbenzimidazole derivatives is commonly achieved through the condensation of o-phenylenediamines with α-amino acids. google.comorientjchem.org This reaction is often catalyzed by a mixture of phosphoric acid and polyphosphoric acid at elevated temperatures (130-200 °C). google.com In this process, the carboxylic acid group of the amino acid reacts with one of the amino groups of the o-phenylenediamine to form an amide intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring. google.com To prevent oxidation and other side reactions, the process is often conducted under a nitrogen atmosphere. google.com A series of 2-substituted benzimidazole derivatives has been synthesized from the reaction of o-phenylenediamine with various amino acids, yielding the target compounds. orientjchem.org Studies have investigated the condensation of o-phenylenediamines with amino acids like aspartic acid, serine, and histidine. nih.gov

Table 1: Synthesis of 2-Alkylamino Benzimidazoles from o-Phenylenediamine and Amino Acids

o-Phenylenediamine DerivativeAmino AcidConditionsProductReference
Substituted o-phenylenediamineα-Amino acidPhosphoric acid/Polyphosphoric acid, 130-200 °C, 12-20 h, N₂ atmosphere2-Aminoalkylbenzimidazole derivative google.com
o-PhenylenediamineL-GlycineAmeliorable pathway(1H-benzo[d]imidazol-2-yl)methanamine orientjchem.org
Variously 4,5-substituted o-phenylenediamineAspartic acid, Serine, or HistidineCondensation reactionCorresponding benzimidazole derivatives nih.gov

Synthesis of Precursors and Intermediates for 6-Amino-1H-benzimidazole-2-methanamine Derivatives

The synthesis of benzimidazoles often proceeds through the reaction of o-phenylenediamines with carboxylic acids or their more reactive derivatives, such as carbonyl chlorides. rsc.orgjyoungpharm.orgarabjchem.org The direct condensation with carboxylic acids, known as the Phillip's method, typically requires harsh conditions like high temperatures and the presence of mineral acids. rsc.org To circumvent these conditions, more efficient methods have been developed. One such approach utilizes O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to facilitate the initial amide formation, followed by a dehydrative cyclization to yield the benzimidazole. rsc.org

The synthesis of benzimidazole carboxylic acid intermediates themselves is a key step for further derivatization. researchgate.netresearchgate.net For example, ethyl (2-substituted-1H-benzimidazol-1-yl)acetate can be prepared via nucleophilic substitution, which can then be converted to the corresponding acetohydrazide. researchgate.net Benzoyl-substituted benzimidazoles can be formed by reacting a 2-substituted benzimidazole with substituted benzoyl chlorides. japsonline.com

Enaminonitriles are highly versatile intermediates in heterocyclic synthesis due to the reactivity of their amino and cyano functional groups. arabjchem.orgresearchgate.net They serve as valuable building blocks for preparing novel pyrazole (B372694), pyridine (B92270), and pyrimidine (B1678525) derivatives attached to a benzimidazole core. arabjchem.org

A key enaminonitrile precursor, N-(1H-benzo[d]imidazol-2-yl)carbonohydrazonoyl dicyanide, can be prepared by coupling diazotized 2-aminobenzimidazole with malononitrile in pyridine at low temperatures. arabjchem.org This intermediate can then react with various secondary amines to yield a range of functionalized acrylonitrile (B1666552) derivatives. arabjchem.org Another route to enaminone-based benzimidazoles involves the one-pot reaction of 2-acetyl benzimidazole with dimethylformamide dimethylacetal (DMF-DMA) in xylene at high temperatures. mdpi.com Enaminonitriles can also react with 2-aminobenzimidazole to produce pyrimido[1,2-a]benzimidazole (B3050247) derivatives. researchgate.netresearchgate.net

Table 2: Examples of Enaminonitrile Precursors and Their Synthesis

Starting Material(s)Reagent(s)ConditionsEnaminonitrile ProductReference
2-Aminobenzimidazole, MalononitrileNaNO₂, HCl (for diazotization)Pyridine, 0–5 °CN-(1H-benzo[d]imidazol-2-yl)carbonohydrazonoyl dicyanide arabjchem.org
2-Acetyl benzimidazoleDimethylformamide dimethylacetal (DMF-DMA)Xylene, 140 °C, 8 h(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one mdpi.com
2-(1-Ethoxyethylidene)malononitrile, CyanoacetamideCondensationNot specified6-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile researchgate.net

Multicomponent Reactions in Benzimidazole Chemistry

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step, which is both time and cost-efficient. rsc.org Several MCRs have been developed for the synthesis of benzimidazole derivatives. rsc.orgtandfonline.com

One notable example is a copper-catalyzed three-component reaction of N-(2-aminophenyl)benzamide, a terminal alkyne, and tosylazide, which proceeds via a ketenimine intermediate to form 1,2-substituted benzimidazoles. rsc.org Another strategy involves an iron-catalyzed three-component process using benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) as the nitrogen source to produce benzimidazoles through domino C–N bond formation and cyclization. rsc.org The Gewald multicomponent reaction has also been modified for the synthesis of 2-(2-aminothiophene)-benzimidazoles from 2-(cyanomethyl)-benzimidazoles, aldehydes, and elemental sulfur. researchgate.net Furthermore, a catalyst-free MCR has been reported for synthesizing (dihydro-1H-benzo[d]imidazole)phosphonates from benzimidazoles, diethyl chlorophosphate, and aliphatic amines. tandfonline.com

Exploration of Novel Synthetic Pathways

The search for more efficient, environmentally benign, and versatile methods for benzimidazole synthesis has led to the exploration of several novel pathways. A metal-free route has been developed that involves the reaction of 1,2-aromatic diamines and carboxylic acids in electrostatically charged microdroplets generated by a nano-electrospray source, which accelerates the reaction by orders of magnitude compared to bulk synthesis. rsc.orgnih.gov

Novel catalytic systems are also at the forefront of innovation. Nano-Fe₂O₃ has been used as a recyclable catalyst for the condensation of 1,2-diaminobenzenes and aromatic aldehydes in an aqueous medium. rsc.org Fe(III) porphyrin complexes have proven effective in catalyzing the one-pot, three-component synthesis of benzimidazoles. rsc.org Other modern approaches include the use of glucose as a renewable C1 synthon for oxidative cyclization with o-phenylenediamines, and solvent-free synthesis under grinding conditions catalyzed by p-toluenesulfonic acid. rsc.orgorganic-chemistry.org These methods often feature mild reaction conditions, short reaction times, and high efficiency, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Redox Condensation Techniques

Redox condensation reactions offer a powerful and atom-economical approach for the synthesis of benzimidazoles. These methods typically involve the reaction of an o-phenylenediamine derivative with a carbonyl compound or an alcohol, where an in-situ oxidation-reduction process facilitates the cyclization.

One notable redox condensation method involves the use of molecular iodine as an oxidant. In a general approach, an o-phenylenediamine can be condensed with an aldehyde. nih.gov For the specific synthesis of a 6-amino-substituted benzimidazole, 1,2,4-triaminobenzene could be reacted with an appropriate aldehyde. A plausible route for preparing the 2-aminomethyl derivative would involve the condensation of 1,2,4-triaminobenzene with a protected aminoacetaldehyde derivative, followed by deprotection.

Another versatile redox condensation strategy employs a combination of sodium sulfide (B99878) and iron(III) chloride to promote the reaction between o-nitroanilines and alcohols, yielding 2-substituted benzimidazoles. organic-chemistry.org This method is advantageous as it utilizes readily available starting materials. A proposed application for the synthesis of a precursor to this compound could involve the reaction of 4-nitro-1,2-phenylenediamine with a protected 2-aminoethanol, which upon oxidation of the alcohol and subsequent reduction of the nitro group would yield the desired product.

The use of elemental sulfur as a traceless oxidizing agent provides a solvent-free and catalyst-free method for the synthesis of benzazoles from alkylamines and substituted anilines. organic-chemistry.org This approach could be adapted for the synthesis of this compound by reacting 1,2,4-triaminobenzene with a suitable C1-synthon under thermal conditions.

Research has also explored the use of D-glucose as a biorenewable C1 synthon in an oxidative cyclization with o-phenylenediamines, using water as a green solvent. organic-chemistry.org This method offers high yields and short reaction times. Adapting this for the target molecule would involve reacting 1,2,4-triaminobenzene with D-glucose, which would undergo oxidative cleavage and cyclization to form the benzimidazole core. The resulting 2-substituted polyol would then require further chemical modification to yield the desired 2-methanamine moiety.

Table 1: Proposed Redox Condensation Strategies for this compound Analogues

Starting Material 1Starting Material 2Reagents/ConditionsProposed ProductReference for Methodology
1,2,4-TriaminobenzeneProtected AminoacetaldehydeI₂, Acetic Acid, Room Temp.Protected this compound nih.gov
4-Nitro-1,2-phenylenediamineProtected 2-AminoethanolNa₂S, FeCl₃·6H₂OPrecursor to this compound organic-chemistry.org
1,2,4-TriaminobenzeneSuitable C1-SynthonElemental Sulfur, HeatThis compound Analogue organic-chemistry.org
1,2,4-TriaminobenzeneD-GlucoseOxidative Cyclization, Water2-Polyol-substituted 6-aminobenzimidazole organic-chemistry.org

Note: The table presents proposed synthetic routes based on established methodologies. Specific yields and reaction conditions would require experimental optimization.

Intramolecular Amination of Aryl Iodides

Intramolecular amination of aryl iodides has emerged as a highly effective and often transition-metal-free method for the construction of the benzimidazole ring system. This approach relies on the cyclization of a pre-functionalized N-(2-iodoaryl)amidine or a related intermediate.

A straightforward and environmentally benign method involves the base-mediated intramolecular N-arylation of N-(2-iodoaryl)benzamidines in water. mdpi.com This reaction proceeds in the presence of potassium carbonate at elevated temperatures, providing moderate to high yields of 2-substituted benzimidazoles. mdpi.com To apply this to the synthesis of this compound, a key intermediate would be N-(5-amino-2-iodophenyl)-2-aminoacetamidine. The synthesis of this intermediate could start from 2,4-dinitroaniline (B165453), which would undergo iodination, partial reduction, and subsequent coupling with a protected aminoacetonitrile. The final intramolecular cyclization would then furnish the desired product after deprotection.

The versatility of this method is demonstrated by its tolerance to various functional groups on the aryl ring. For instance, substrates with electron-donating groups have been shown to smoothly convert to the desired benzimidazoles. mdpi.com This suggests that the amino group at the 6-position of the target molecule would be compatible with this cyclization strategy.

An alternative approach within this category involves the synthesis of a 2-(chloromethyl)-1H-benzimidazole derivative, which can then be converted to the corresponding aminomethyl compound. For example, 5-bromo-2-(chloromethyl)-1H-benzimidazole can be synthesized and subsequently undergo nucleophilic substitution with an amine. mdpi.com A similar strategy could be employed starting with a 6-amino or a protected 6-amino-2-(chloromethyl)-1H-benzimidazole. The synthesis of this key intermediate could be achieved through the condensation of 4-amino-1,2-phenylenediamine with chloroacetic acid or a derivative thereof.

Table 2: Proposed Intramolecular Amination Strategy for this compound

Starting MaterialIntermediateReagents/Conditions for CyclizationProposed ProductReference for Methodology
2,4-DinitroanilineN-(5-amino-2-iodophenyl)-2-aminoacetamidineK₂CO₃, H₂O, 100 °CThis compound mdpi.com
4-Amino-1,2-phenylenediamine6-Amino-2-(chloromethyl)-1H-benzimidazole1. Chloroacetic acid condensation2. AminationThis compound mdpi.com

Note: The table presents proposed synthetic routes based on established methodologies. Specific yields and reaction conditions would require experimental optimization.

Derivatization and Structural Modification Strategies for 6 Amino 1h Benzimidazole 2 Methanamine

Functional Group Interconversion and Chemical Transformations at the Amino Group

The primary amino group on the benzene (B151609) ring (at position 6) and the aminomethyl group (at position 2) are key handles for functionalization. These groups can readily undergo reactions such as acylation and alkylation to introduce a wide range of substituents.

The conversion of the amino groups into amides is a common and straightforward derivatization strategy. This transformation is typically achieved by reacting the parent amine with an acylating agent, such as an acid chloride or acid anhydride. For instance, in the synthesis of related amido-substituted benzimidazole (B57391) derivatives, a common route involves the initial conversion of a carboxylic acid to a more reactive pentacyclic carbonyl chloride using thionyl chloride. mdpi.com This activated acylating agent can then readily react with an amino group to form a stable amide bond. This method allows for the introduction of a vast array of functionalities, depending on the structure of the carboxylic acid used.

Table 1: Illustrative Examples of Amide Formation

Starting AmineAcylating AgentResulting Functional Group
6-Amino-1H-benzimidazole-2-methanamineAcetyl chlorideN-(2-(aminomethyl)-1H-benzimidazol-6-yl)acetamide
This compoundBenzoyl chlorideN-(2-(aminomethyl)-1H-benzimidazol-6-yl)benzamide
This compoundCyclopropanecarbonyl chlorideN-(2-(aminomethyl)-1H-benzimidazol-6-yl)cyclopropanecarb oxamide

Beyond the formation of simple amides (acylation), the nitrogen atoms in this compound can also undergo alkylation. Alkylation introduces alkyl groups onto the amine, which can alter its basicity, steric profile, and hydrogen bonding capacity. The reaction typically proceeds via nucleophilic attack of the amine on an alkyl halide. chemicalbook.com Both the exocyclic amino groups and the imidazole (B134444) ring nitrogens can be alkylated. For instance, benzimidazole itself is efficiently alkylated with alkyl halides to form 1-alkylbenzimidazole. chemicalbook.com Under more stringent conditions, dialkylation can occur to form 1,3-dialkylbenzimidazolium halides. chemicalbook.com

Acylation, as a broader category, encompasses the reaction with various acylating agents to form amides, sulfonamides, and carbamates, significantly diversifying the molecular structure. The synthesis of Schiff bases, by reacting the amine with aldehydes, is another key transformation, resulting in imine-linked derivatives. nih.gov

Table 2: Representative Alkylation and Acylation Reactions

Reagent TypeSpecific ReagentPotential Product Structure
Alkylating AgentMethyl iodideN-methylated derivative
Acylating AgentEthanesulfonyl chlorideN-ethylsulfonyl derivative
Aldehyde4-NitrobenzaldehydeSchiff base (imine) derivative

Substitution and Functionalization of the Benzimidazole Core

The benzimidazole ring system is a robust aromatic scaffold that can be functionalized through various substitution reactions.

The benzene portion of the benzimidazole nucleus is susceptible to electrophilic aromatic substitution. chemicalbook.com The reactivity and orientation of incoming electrophiles are dictated by the existing substituents. The amino group at the C-6 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the positions ortho to the amino group (C-5 and C-7) are the most reactive sites for electrophilic attack. Common electrophilic substitution reactions include nitration and halogenation. For example, the nitration of 2-amino-1-methyl benzimidazole with potassium nitrate (B79036) in sulfuric acid yields a mixture of 5-nitro and 6-nitro derivatives. longdom.org Similarly, bromination tends to occur at the 5 and 6 positions. longdom.org

Table 3: Electrophilic Substitution Patterns

ReactionReagentExpected Position of Substitution
NitrationHNO₃/H₂SO₄C-5 and C-7
BrominationBr₂/FeBr₃C-5 and C-7
SulfonationFuming H₂SO₄C-5 and C-7

Nucleophilic substitution on the benzimidazole ring is also a viable strategy for derivatization, though the conditions differ significantly from electrophilic substitution. Such reactions typically occur at the C-2 position, which is electron-deficient, or on the benzene ring if a good leaving group (like a halogen) is present. chemicalbook.com For a nucleophile to displace a leaving group on the benzene moiety, the ring often needs to be activated by strongly electron-withdrawing groups in the ortho or para positions. youtube.com

A classic example involves 2-chlorobenzimidazole (B1347102) derivatives. While unsubstituted 2-chlorobenzimidazole is somewhat unreactive, a 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide, where the chloride is displaced to form the corresponding 2-alkoxy derivative. longdom.org

Modern cross-coupling reactions have become indispensable tools for introducing a wide variety of substituents onto the benzimidazole core that are not accessible through classical methods. To utilize these reactions, a halogenated benzimidazole precursor (e.g., a bromo- or iodo-substituted analog) is typically required.

Palladium-catalyzed cross-coupling reactions are particularly powerful. nih.gov

Phenylation: The Suzuki-Miyaura coupling reaction, which pairs a halogenated benzimidazole with an arylboronic acid in the presence of a palladium catalyst, is highly effective for installing phenyl or other aryl groups. nih.gov

Cyanation: The introduction of a cyano group (–CN) can be achieved through several methods, including palladium-catalyzed cyanation using sources like zinc cyanide or copper-catalyzed reactions. nih.govresearchgate.net The cyano group is a valuable synthetic intermediate that can be further transformed into amines, carboxylic acids, or tetrazoles.

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to form C-N bonds, allowing for the introduction of various substituted amine functionalities onto the aromatic ring. nih.gov

Table 4: Cross-Coupling Reactions for Benzimidazole Functionalization

Reaction NameStarting Material ExampleCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki-Miyaura6-Bromo-1H-benzimidazole derivativePhenylboronic acidPd(PPh₃)₄, Na₂CO₃6-Phenyl-1H-benzimidazole derivative
Buchwald-Hartwig Amination6-Bromo-1H-benzimidazole derivativeAnilinePd₂(dba)₃, BINAP, NaOtBu6-(Phenylamino)-1H-benzimidazole derivative
Cyanation6-Iodo-1H-benzimidazole derivativeZn(CN)₂Pd(PPh₃)₄6-Cyano-1H-benzimidazole derivative

Construction of Fused Polycyclic Benzimidazole Systems

The planar benzimidazole core can be extended into larger, more complex polycyclic architectures. These modifications can significantly alter the molecule's steric and electronic properties, leading to novel functionalities.

Synthesis of Pentacyclic Benzimidazole Derivatives

The synthesis of fused pentacyclic systems from benzimidazole precursors is a strategy to develop novel compounds with potential antiproliferative properties. A common approach involves the reaction of an amino-substituted benzimidazole with various reagents to build additional rings. For instance, newly designed pentacyclic benzimidazole derivatives featuring amino or amido side chains have been synthesized to evaluate their biological activity. nih.gov The synthetic pathway often involves multi-step reactions where the existing functional groups on the benzimidazole ring act as handles to construct the fused heterocyclic systems. nih.gov The interaction of these complex molecules with nucleic acids is a key area of investigation to understand their mechanism of action. nih.gov

Formation of Pyrrolobenzimidazoles and Pyridobenzimidazoles

The amino group at the C6 position of this compound is a key functional group for the construction of fused nitrogen-containing heterocycles like pyrrolo- and pyridobenzimidazoles. The formation of these fused systems often involves cyclization reactions with bifunctional reagents. For example, the synthesis of pyrimido[5′,4′:5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-one derivatives demonstrates the potential to build complex, multi-ring structures on the benzimidazole core. nih.gov While specific examples starting directly from this compound are not detailed in the reviewed literature, the general principle involves condensation and cyclization reactions that utilize the reactivity of the aromatic amine to form an additional five- or six-membered ring fused to the benzene portion of the scaffold.

Design Principles for Analogues and Homologues

The design and synthesis of analogues and homologues are crucial for developing compounds with optimized properties, whether for biological activity or material applications.

Systematic Variation of Substituents for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For benzimidazole derivatives, SAR literature indicates that substitutions at the N1, C2, C5, and C6 positions significantly impact their therapeutic potential. sigmaaldrich.com The parent compound, this compound, has two primary sites for such variation: the C2-methanamine and the C6-amino group.

Systematic modification of these groups allows for a thorough exploration of the chemical space. For example, the amine group at the C2 position can be modified through reactions like N-alkylation or acylation to introduce a variety of substituents. researchgate.net The C6-amino group can be similarly derivatized. SAR studies have shown that the nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can have a profound effect on biological activity. nih.govsigmaaldrich.com For instance, in some series, an amine group at certain positions was found to enhance the inhibition of enzymes like COX-1, COX-2, and 5-lipoxygenase. nih.gov

Table 1: Influence of Substituent Position on Benzimidazole Activity (General Findings)

Position of Substitution General Impact on Activity Reference
N1 Greatly influences anti-inflammatory activity. sigmaaldrich.com
C2 Substitution is critical; diarylamine and carboxamide groups can confer bradykinin (B550075) receptor antagonism. sigmaaldrich.com

Synthesis of Benzimidazole Ligands with Chelating Functional Groups

The nitrogen atoms within the this compound scaffold make it an excellent candidate for the synthesis of chelating ligands for various metal ions. researchgate.net The imidazole nitrogen, the C2-methanamine, and the C6-amino group can all act as donor atoms.

A common strategy involves the condensation of the primary amine group at the C2-position with an aldehyde or ketone to form a Schiff base (imine). researchgate.nettandfonline.com This reaction introduces an additional donor atom and extends the ligand's coordination sphere. The resulting multidentate ligands can then be complexed with a variety of transition metals. researchgate.nettandfonline.com For example, a novel benzimidazole-derived imine ligand, 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (HBMF), was synthesized from 2-(aminomethyl) benzimidazole and subsequently used to prepare Co(III) and Cu(II) complexes. researchgate.net These metal complexes often exhibit unique electronic, magnetic, and biological properties distinct from the free ligand. tandfonline.com

Table 2: Examples of Metal Complexes with Benzimidazole-Derived Ligands

Metal Ion Ligand Type Resulting Complex Reference
Co(III), Cu(II) Imine ligand from 2-(aminomethyl) benzimidazole [Co(HBMF)₂(H₂O)₂]NO₃, [Cu(HBMF)₂(H₂O)₂]Cl researchgate.net
Cu(II), Zn(II), Ni(II), Ag(I) Bis-benzimidazole derivatives from 2-(1H-benzimidazole-2-yl)-phenol derivatives Series of 14 different metal complexes tandfonline.com

Advanced Derivatization Techniques (e.g., Click Chemistry)

Modern synthetic methods offer powerful tools for the precise and efficient modification of complex molecules. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example of such a technique. nih.gov This reaction is known for its high yield, reliability, and biocompatibility. nih.govsigmaaldrich.com

For this compound, click chemistry can be employed by first introducing either an azide (B81097) or an alkyne functionality onto the molecule. The primary amino groups at C2-methanamine or C6 are ideal starting points for this functionalization. For example, an amine can be converted to an azide, or it can be reacted with a reagent containing a terminal alkyne, such as propargyl bromide or an alkyne-functionalized acyl chloride. thermofisher.com

Once the benzimidazole is "clickable," it can be readily conjugated with a wide array of molecules (e.g., fluorophores, polymers, biomolecules) that bear the complementary azide or alkyne group. nih.gov This modular approach allows for the rapid generation of a diverse library of derivatives. Interestingly, benzimidazole derivatives themselves, specifically tris(2-benzimidazolylmethyl)amines, have been shown to be superior ligands for accelerating the CuAAC reaction. researchgate.netorganic-chemistry.orgnih.gov This suggests a dual role for the benzimidazole scaffold in the realm of click chemistry, both as a substrate for derivatization and as a component of the catalytic system.

Table 3: List of Mentioned Compounds

Compound Name
This compound
2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (HBMF)
2-(aminomethyl) benzimidazole
2-(4-aminophenyl)benzimidazole
Tris(2-benzimidazolylmethyl)amine
Pyrimido[5′,4′:5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-one

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of "6-Amino-1H-benzimidazole-2-methanamine" is expected to exhibit distinct signals corresponding to the aromatic protons on the benzimidazole (B57391) ring, the methylene (B1212753) protons of the methanamine group, the protons of the amino group at the 6-position, the exocyclic amino group, and the imidazole (B134444) N-H proton.

Predicted ¹H NMR Spectral Data:

The protons on the benzene (B151609) ring (H-4, H-5, and H-7) would likely appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. The electron-donating nature of the amino group at C-6 would cause an upfield shift (to a lower ppm value) for the adjacent protons, particularly H-5 and H-7, compared to the unsubstituted analog. The H-4 proton, being further away, would be less affected.

The methylene protons (-CH₂-) of the methanamine group are expected to appear as a singlet or a triplet (if coupled with the adjacent NH₂ protons) in the aliphatic region, likely between δ 3.5 and 4.5 ppm. orientjchem.org The protons of the primary amino group (-NH₂) at the C-2 methanamine and the C-6 position, along with the imidazole N-H proton, would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. These labile protons can also undergo deuterium (B1214612) exchange upon addition of D₂O.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Aromatic-H (H-4, H-5, H-7)6.0 - 7.5Multipletortho, meta, para couplingThe specific shifts and coupling patterns require experimental verification.
-CH₂- (methanamine)3.5 - 4.5Singlet/Triplet-The multiplicity will depend on the coupling with the adjacent NH₂ protons.
-NH₂ (methanamine)VariableBroad Singlet-Chemical shift is solvent and concentration-dependent.
-NH₂ (at C-6)VariableBroad Singlet-Chemical shift is solvent and concentration-dependent.
Imidazole N-HVariableBroad Singlet-Chemical shift is solvent and concentration-dependent; often appears at a higher ppm.

This table is based on predicted values and data from related compounds. orientjchem.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal.

Based on data for (1H-benzo[d]imidazol-2-yl)methanamine orientjchem.org, the aromatic carbons of the benzimidazole ring are expected to resonate in the region of δ 110-150 ppm. The carbon atom C-2, attached to two nitrogen atoms, will likely appear at the lower field end of this range, around δ 150-155 ppm. The presence of the amino group at C-6 will cause a significant upfield shift for C-6 and also influence the chemical shifts of the neighboring carbons (C-5 and C-7) due to its electron-donating resonance effect. The carbon of the methylene group (-CH₂-) is expected in the aliphatic region, typically between δ 40 and 50 ppm. orientjchem.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
C-2150 - 155Attached to two nitrogen atoms.
C-4110 - 125Aromatic carbon.
C-5110 - 125Shift influenced by the adjacent amino group.
C-6135 - 150Attached to the amino group, expected to be shielded.
C-7110 - 125Shift influenced by the adjacent amino group.
C-8 (C3a)130 - 145Bridgehead carbon.
C-9 (C7a)130 - 145Bridgehead carbon.
-CH₂- (methanamine)40 - 50Aliphatic carbon.

This table is based on predicted values and data from related compounds. orientjchem.org

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between coupled protons. For "this compound," this would be particularly useful for identifying the connectivity between the aromatic protons on the benzene ring and potentially the coupling between the -CH₂- and -NH₂ protons of the methanamine side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the correlation between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it with its corresponding proton signal in the ¹H NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into intermolecular interactions such as hydrogen bonding.

The IR spectrum of "this compound" would be characterized by absorption bands corresponding to the stretching and bending vibrations of its various functional groups. Drawing from data on related benzimidazole derivatives orientjchem.org, the following characteristic peaks can be anticipated:

N-H Stretching: Multiple bands in the region of 3100-3500 cm⁻¹ would be expected due to the symmetric and asymmetric stretching vibrations of the primary amino groups (-NH₂) at the C-6 position and the methanamine moiety, as well as the N-H stretch of the imidazole ring.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzene ring would give rise to absorptions in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amino groups is expected to cause a band in the 1580-1650 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds would appear in the 1200-1350 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretching (Amino and Imidazole)3100 - 3500Medium - Strong
Aromatic C-H Stretching> 3000Medium - Weak
Aliphatic C-H Stretching< 3000Medium - Weak
C=N and C=C Stretching1500 - 1650Medium - Strong
N-H Bending (Amino)1580 - 1650Medium
C-N Stretching1200 - 1350Medium

This table is based on predicted values and data from related compounds. orientjchem.org

Raman spectroscopy is a complementary technique to IR spectroscopy. While no specific Raman data for "this compound" is available in the searched literature, its application would be beneficial. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the benzene ring and the symmetric vibrations of the benzimidazole ring system would be expected to show strong signals in the Raman spectrum. This technique could also be useful for studying the molecule's conformation and intermolecular interactions in different environments, such as in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of benzimidazole derivatives. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the compound.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For the closely related analogue, (1H-benzo[d]imidazol-2-yl)methanamine, the mass spectrum reveals a molecular ion peak (M+) at an m/z of 147.03, which corresponds to its molecular weight. researchgate.net The fragmentation of this molecule is distinctive, with the base peak appearing at m/z 132.04, resulting from the loss of an amino group (–NH). orientjchem.org Further fragmentation leads to other significant daughter ions, providing a clear pathway for structural confirmation. orientjchem.org General fragmentation pathways for benzimidazoles often involve the sequential loss of hydrogen cyanide (HCN) molecules from the imidazole ring. scispace.com

Table 1: Key EI-MS Fragmentation Data for (1H-benzo[d]imidazol-2-yl)methanamine

m/z (Daltons)Proposed FragmentRelative Intensity (%)Source
147.03[M]+ (Molecular Ion)20 researchgate.netorientjchem.org
148.01[M+H]+24.5 orientjchem.org
132.04[M-NH]+100 (Base Peak) orientjchem.org
118.07[M-CH₂=NH]+35.3 orientjchem.org
76.11Fragment68.3 orientjchem.org

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. researchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places), allowing for the calculation of a single, unique molecular formula. This technique is invaluable for confirming the identity of newly synthesized compounds like this compound and for identifying its potential metabolites in complex biological matrices, where subtle mass differences distinguish compounds of interest from background interference. researchgate.net The development of HRMS instruments with enhanced accuracy and stability has significantly improved the quality and efficiency of these identification processes. researchgate.net

Electronic and Chiroptical Spectroscopy for Electronic Transitions and Chirality

Electronic and chiroptical spectroscopy techniques probe the electronic structure and three-dimensional arrangement of molecules, respectively.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the benzimidazole scaffold and to monitor the progress of chemical reactions. The absorption of UV or visible light by the molecule promotes electrons from a ground state to a higher energy excited state, typically corresponding to π* ← π transitions in the aromatic system. acs.org For the related compound (1H-benzo[d]imidazol-2-yl)methanamine, distinct absorption maxima (λmax) are observed that characterize its electronic structure. orientjchem.org This technique is also highly practical for tracking reaction completion; for instance, by spotting the reaction mixture on Thin-Layer Chromatography (TLC) plates and visualizing them under UV light, one can observe the disappearance of reactants and the appearance of the product. orientjchem.org Furthermore, UV-Vis plate readers are used in various assays to quantify benzimidazole compounds by measuring absorbance at specific wavelengths. biorxiv.org

Table 2: UV-Vis Absorption Maxima for (1H-benzo[d]imidazol-2-yl)methanamine

λmax (nm)Molar Absorptivity (log εmax)Source
2361.7782 orientjchem.org
2901.3240 orientjchem.org
4070.8541 orientjchem.org

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, this technique would be essential for analyzing any of its chiral derivatives. CD spectroscopy is instrumental in assigning the absolute configuration of stereocenters, as demonstrated in studies of chiral benzimidazole C-nucleoside analogs where the CD spectrum was directly correlated with the stereochemistry. nih.gov Additionally, CD spectroscopy is widely used to investigate the interactions between benzimidazole-based compounds and chiral biomolecules. For example, it can reveal conformational changes in the secondary structure of proteins, such as human serum albumin, upon binding to a benzimidazole derivative. nih.gov

Advanced Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to routinely monitor the progress of a synthesis. By comparing the retention factor (Rf) of the product to that of the starting materials on a silica (B1680970) gel plate visualized under UV light, chemists can quickly assess the status of the reaction. orientjchem.org

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. The crude product is passed through a stationary phase, such as silica gel, using a solvent system (e.g., a chloroform/methanol mixture) to separate the desired compound from unreacted starting materials and byproducts based on polarity differences. orientjchem.orgbiorxiv.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the precise purity of the final compound and to analyze complex mixtures. It has been successfully developed as a stability-indicating method for other benzimidazole drugs, capable of separating the active compound from its degradation products. nih.gov The selectivity and accuracy of HPLC make it the definitive method for quality control in pharmaceutical applications involving benzimidazole derivatives. nih.gov

Thermal Analysis Techniques (e.g., Thermal Melting Assays for DNA/RNA Interactions)

Thermal analysis techniques are pivotal in characterizing the binding of small molecules to nucleic acids like DNA and RNA. Among these methods, thermal melting assays are particularly informative for understanding how a ligand affects the stability of the nucleic acid duplex. This is typically quantified by measuring the change in the melting temperature (Tm), which is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands. An increase in the Tm (a positive ΔTm) upon the addition of a compound generally indicates a stabilizing interaction, such as intercalation between base pairs or binding within the grooves of the duplex.

Detailed Research Findings on Benzimidazole Derivatives

Research into various benzimidazole-containing molecules has consistently demonstrated their ability to stabilize DNA and RNA structures. For instance, studies on pentacyclic benzimidazole derivatives have shown that these compounds likely bind to nucleic acids through intercalation at lower compound-to-nucleotide ratios. nih.gov At higher concentrations, there may be a shift in the binding mode to aggregation along the polynucleotide backbone. nih.gov

Further investigations involving oligodeoxynucleotide-benzimidazole conjugates have revealed a significant stabilization of complementary DNA duplexes. nih.gov The degree of this stabilization, as measured by the change in melting temperature (ΔTm), was found to be highly dependent on the length of the linker connecting the benzimidazole moiety to the DNA strand. nih.gov This suggests that the positioning and orientation of the benzimidazole in the minor groove of the DNA are critical for optimal interaction and stabilization. nih.gov

When interacting with DNA•RNA hybrids, these benzimidazole conjugates also induced stabilization, although to a lesser extent compared to DNA duplexes. nih.govresearchgate.net This indicates a preferential binding to the B-form duplex structure of DNA over the A-form of DNA•RNA hybrids. nih.gov The data from these studies, summarized in the tables below, highlight the potential of the benzimidazole scaffold as a nucleic acid binding and stabilizing agent.

Table 1: Thermal Stabilization of DNA Duplexes by Oligodeoxynucleotide-Benzimidazole Conjugates

Conjugate/Compound Linker Length (atoms) Tm (°C) ΔTm vs. Control (°C)
Control DNA Duplex N/A 41.5 N/A
Conjugate D2 9 49.0 +7.5
Conjugate D3 13 50.4 +8.9
Conjugate D4 17 53.5 +12.0
Unconjugated DPA 102 N/A 43.1 +1.6
Unconjugated DPA 103 N/A 44.4 +2.9
Unconjugated DPA 105 N/A 46.8 +5.3

Data is based on studies of Hoechst 33258 derived benzimidazoles conjugated to thymine-rich oligodeoxynucleotides. The control is a non-conjugated DNA duplex. ΔTm represents the change in melting temperature upon binding of the conjugate or compound. Source: nih.gov

Table 2: Thermal Stabilization of DNA•RNA Hybrids by Oligodeoxynucleotide-Benzimidazole Conjugates

Hybrid/Compound Tm (°C) ΔTm vs. Control (°C)
Control DNA•RNA Hybrid 35.1 N/A
Hybrid with Conjugate D2 38.1 +3.0
Hybrid with Conjugate D3 36.8 +1.7
Hybrid with Conjugate D4 37.8 +2.7
Hybrid with Unconjugated DPA 102 ~37-38 ~+2-3
Hybrid with Unconjugated DPA 103 ~37-38 ~+2-3
Hybrid with Unconjugated DPA 105 ~37-38 ~+2-3

Data is based on studies of Hoechst 33258 derived benzimidazoles conjugated to thymine-rich oligodeoxynucleotides binding to a complementary RNA strand. ΔTm represents the change in melting temperature upon binding. Source: nih.govresearchgate.net

These findings underscore the importance of thermal melting assays in elucidating the interactions between small molecules and nucleic acids. For the broader class of benzimidazoles, there is a clear trend of duplex stabilization, a property that is fundamental to their potential applications in molecular biology and therapeutics. While direct experimental data for this compound is needed for a conclusive assessment, the available information on its structural analogs provides a strong basis for predicting its likely behavior as a DNA and RNA binding agent.

Reactivity Profiles and Reaction Mechanisms of 6 Amino 1h Benzimidazole 2 Methanamine Derivatives

Oxidation and Reduction Pathways

The oxidation and reduction of benzimidazole (B57391) derivatives are fundamental transformations that can lead to a variety of functionalized products. These pathways are crucial for both the synthesis and metabolic fate of these compounds.

The direct oxidation of benzimidazoles to their corresponding N-oxides is generally not a feasible synthetic route. conicet.gov.arrsc.org Instead, benzimidazole N-oxides are typically prepared through the cyclization of suitably substituted ortho-nitroanilines. conicet.gov.arrsc.org For a derivative like 6-Amino-1H-benzimidazole-2-methanamine, this would conceptually involve a precursor such as an N-substituted 2,4-dinitroaniline (B165453) derivative.

The general synthetic strategy involves two key steps:

Nucleophilic Aromatic Substitution (SNAr): An amine reacts with a dinitro-substituted chlorobenzene. For instance, N-substituted 2,6-dinitroanilines can be prepared from 2,6-dinitrochlorobenzene and a primary amine. conicet.gov.ar

Base-Mediated Cyclization: The resulting N-substituted dinitroaniline undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the benzimidazole N-oxide ring system. conicet.gov.ar

An important characteristic of benzimidazole N-oxides is their existence in a tautomeric equilibrium with the corresponding N-hydroxybenzimidazole form. acs.org The position of this equilibrium is sensitive to the solvent environment; the N-hydroxy tautomer tends to be favored in apolar solvents, while the N-oxide form is predominant in polar or hydrogen-bonding solvents like water. acs.org The reaction of benzimidazole N-oxides with alkylating or acylating agents typically results in substitution at the oxygen atom, yielding N-alkoxy or N-acyloxy benzimidazoles. acs.org

General Synthetic Approach for Benzimidazole N-Oxides
StepReaction TypeTypical ReagentsProductReference
1SNAr Reaction2,6-Dinitrochlorobenzene, Primary Amine, DMFN-substituted 2,6-dinitroaniline conicet.gov.ar
2Base-mediated CyclizationN-substituted dinitroaniline, NaOH, Dioxane/WaterBenzimidazole N-oxide conicet.gov.ar

Catalytic hydrogenation is a primary method for the synthesis of aminobenzimidazoles, typically involving the reduction of corresponding nitrobenzimidazoles. researchgate.net The synthesis of the parent compound, this compound, can be envisioned starting from a dinitro precursor. For example, the synthesis of 5-amino-1-methyl-1H-benzimidazole involves the partial reduction of a dinitroaniline, followed by cyclization and subsequent reduction of the remaining nitro group. nih.gov

A common pathway involves the efficient hydrogenation of o-nitroanilines over palladium-on-carbon (Pd/C) catalysts. researchgate.net This reaction can be coupled with a cyclization step in the presence of carboxylic acids to directly form the benzimidazole ring. researchgate.net The reduction of nitro groups can sometimes lead to the formation of benzimidazole N-oxides as byproducts if the reaction conditions are too mild, due to the intermediate formation of highly nucleophilic hydroxylamines. youtube.com

The process can be summarized as follows:

Reductive Cyclization: Hydrogenation of an o-nitroaniline derivative in the presence of an acid or aldehyde leads to the reduction of the nitro group to an amine, which then condenses to form the benzimidazole ring.

Nitro Group Reduction: A pre-formed nitro-substituted benzimidazole is reduced to the corresponding aminobenzimidazole. This is a standard procedure for installing amino groups on the benzene (B151609) ring of the benzimidazole system. researchgate.net

Catalytic Hydrogenation Strategies for Aminobenzimidazoles
Starting MaterialCatalyst/ReagentsKey TransformationProductReference
o-Nitroaniline derivativesPd/C, H2, Carboxylic AcidHydrogenation and in-situ cyclizationAminobenzimidazoles researchgate.net
NitrobenzimidazolesVarious reducing agents (e.g., H2/Pd/C, SnCl2)Reduction of nitro groupAminobenzimidazoles researchgate.net
2,4-Dinitroaniline derivativeSelective reduction (e.g., Zinnin reduction), cyclization, then further reductionStepwise reduction and cyclizationDiaminobenzimidazole derivative nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The benzimidazole core contains multiple sites susceptible to both electrophilic and nucleophilic attack, a reactivity pattern that is further modulated by the amino substituents in this compound.

The benzimidazole ring features two distinct nitrogen atoms: the pyrrole-type N1 and the pyridine-like N3. chemicalbook.com Both are nucleophilic and can be targeted by electrophiles. Alkylation, for example, can occur at either nitrogen, and the position of substitution can be influenced by the reaction conditions and the substituents present on the ring. chemicalbook.com

In addition to the imidazole (B134444) nitrogens, the exocyclic amino groups at the C6 position and on the C2-methyl group are also potent nucleophiles. These primary amine functionalities can readily participate in reactions such as acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones. nih.gov The relative reactivity of these nitrogen centers depends on factors like steric hindrance and electronic effects. The N3 nitrogen is generally considered more basic and nucleophilic than the N1 nitrogen. The exocyclic amines, being less sterically hindered and highly basic, are also prime sites for electrophilic attack.

The benzene portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution. chemicalbook.com The reactivity of the ring is significantly influenced by the substituents it carries. libretexts.org In the case of this compound, the amino group at the C6 position is a powerful activating group. Through resonance, it donates electron density to the aromatic ring, making it more susceptible to electrophilic attack than unsubstituted benzene. vaia.compearson.com

The amino group is an ortho, para-director. Therefore, incoming electrophiles are directed to the positions ortho and para to the amino group. In the 6-aminobenzimidazole system, this directs substitution primarily to the C5 and C7 positions. The C4 position is also activated. Nitration of 1-methylbenzimidazole, for instance, yields a mixture of 5-nitro and 6-nitro isomers, demonstrating the electronic influence of the imidazole ring itself. researchgate.net The presence of the strongly activating C6-amino group would further enhance reactivity at the C5 and C7 positions.

Cyclization and Rearrangement Reactions

Derivatives of this compound can participate in or be synthesized via various cyclization and rearrangement reactions. These reactions are key for building more complex heterocyclic systems.

A notable rearrangement reaction for synthesizing benzimidazoles involves the acid-catalyzed rearrangement of quinoxalinone derivatives, which can provide high yields under mild conditions. rsc.org This offers an alternative to the classical Phillips–Ladenburg condensation.

The nucleophilic character of the amino groups in this compound makes them ideal for intramolecular cyclization reactions. For example, if an appropriate electrophilic center is introduced elsewhere in the molecule, one of the amino groups can act as an internal nucleophile to form a new fused ring. A known reaction is the heating of 1-acylmethyl-2-chlorobenzimidazoles with ammonia (B1221849) or primary amines, which leads to the formation of 1H-imidazo[1,2-a]benzimidazole derivatives through an initial nucleophilic substitution followed by dehydration and cyclization. longdom.org Similarly, intramolecular SNAr reactions can occur where a pendant nucleophile displaces a nitro group on the benzimidazole ring to form a new cyclic structure. nih.gov

Furthermore, the condensation of o-phenylenediamines with various reagents is a cornerstone of benzimidazole synthesis. nih.govorientjchem.org The reaction of o-phenylenediamine (B120857) with amino acids, for instance, is a direct route to 2-substituted aminomethyl-benzimidazoles. orientjchem.orgresearchgate.net This highlights a direct synthetic pathway to the title compound and its analogues.

Coordination Chemistry and Ligand Properties

The benzimidazole scaffold, a key component in numerous biologically active compounds, possesses significant potential as a ligand in coordination chemistry. orientjchem.org The presence of multiple nitrogen atoms in this compound derivatives makes them versatile building blocks for the construction of complex metal-organic frameworks and coordination compounds. Their ability to form stable complexes with a variety of transition metals is central to their application in catalysis and materials science. nih.govresearchgate.net

Derivatives of benzimidazole readily form coordination complexes with a range of transition metals, including cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and cadmium (Cd). rsc.org The synthesis of these complexes can be achieved through various methods, such as the electrochemical oxidation of an anodic metal in a solution containing the benzimidazole-based ligand. rsc.org This technique allows for the one-step synthesis of both homoleptic (containing only one type of ligand) and heteroleptic (containing mixed ligands) complexes. rsc.org

Crystal structure analyses have shown that benzimidazole-based ligands can form diverse and intricate structures. For instance, complexes with metals like cobalt, nickel, and cadmium have been observed to form dimeric species where two metal centers are bridged by phenolate (B1203915) groups, resulting in hexa-coordinated environments. rsc.org In contrast, copper complexes with the same ligands have been found to be monomeric, with the copper atom in a pentacoordinated environment. rsc.org

Table 1: Examples of Characterized Metal Complexes with Benzimidazole-Type Ligands

MetalLigand SystemObserved StructureCoordination EnvironmentReference
Cobalt (Co)1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl]DimericHexa-coordinated [N4O2] rsc.org
Nickel (Ni)1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl]DimericHexa-coordinated [N4O2] rsc.org
Copper (Cu)1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl]MonomericPenta-coordinated [N4O] rsc.org
Zinc (Zn)2-(4-nitrophenyl)-1H-benzimidazoleTetrahedral- nih.gov
Cadmium (Cd)1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl]DimericHexa-coordinated [N4O2] rsc.org

This table is interactive. Click on the headers to sort.

The coordination behavior of this compound is dictated by its multiple potential donor sites. The benzimidazole ring itself contains two key nitrogen atoms: the sp²-hybridized imine nitrogen (-N=) and the sp³-hybridized amine nitrogen (-NH-). The imine nitrogen is generally the primary site of coordination to metal ions due to the greater availability of its lone pair of electrons. researchgate.netresearchgate.net

The molecule's structure, featuring a methanamine group at the 2-position and an amino group at the 6-position, provides additional nitrogen donor atoms. This arrangement allows the molecule to act as a bidentate or even a multidentate ligand, forming stable chelate rings with a central metal ion. researchgate.netresearchgate.net Chelation involving the benzimidazole nitrogen and the nitrogen from the 2-methanamine substituent would result in a stable five-membered ring, a common and favored conformation in coordination chemistry. The presence of these additional binding sites enhances the stability of the resulting metal complexes compared to monodentate ligands. researchgate.net

Substituents on the benzimidazole ring play a critical role in modulating the electronic properties and coordination behavior of the ligand. researchgate.net The 6-amino group in the title compound is an electron-donating group (EDG). Through resonance, this amino group increases the electron density across the benzimidazole ring system. nih.gov This electronic enrichment enhances the Lewis basicity of the coordinating imine nitrogen atom, making it a stronger donor and promoting the formation of more stable metal-ligand bonds. nih.govresearchgate.net

Conversely, electron-withdrawing groups (EWGs), such as a nitro group (-NO2), would have the opposite effect. nih.gov An EWG decreases the electron density on the ring, reduces the basicity of the donor nitrogens, and can lead to weaker coordination. The electronic nature of the substituent, therefore, allows for the fine-tuning of the stability and reactivity of the resulting metal complexes. nih.gov Beyond electronic effects, steric hindrance from bulky substituents can also influence the coordination geometry and the ability of the ligand to adopt certain conformations, thereby dictating the final structure of the metal complex. researchgate.net

Table 2: Influence of Substituents on Ligand Properties

Substituent TypeExampleEffect on Ring Electron DensityImpact on Coordinating NitrogenExpected Complex Stability
Electron Donating Group (EDG)-NH₂ (Amino)IncreasesIncreases Lewis BasicityEnhanced
Electron Withdrawing Group (EWG)-NO₂ (Nitro)DecreasesDecreases Lewis BasicityReduced

This table is interactive. Click on the headers to sort.

Cross-Coupling Reactions Involving Benzimidazole Amine Moieties

The amino groups present on the this compound scaffold are reactive handles that can be functionalized through modern cross-coupling reactions, enabling the synthesis of more complex and diverse molecular architectures.

Palladium-catalyzed N-arylation, commonly known as the Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen bonds. strath.ac.uk This reaction can be applied to the amino groups of benzimidazole derivatives to couple them with various aryl halides or triflates. mit.edunih.gov The reaction typically requires a palladium catalyst source (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base to proceed efficiently. mit.edu

This methodology has proven effective for the N-arylation of challenging substrates, including aminobenzothiazoles, which are structurally similar to aminobenzimidazoles. researchgate.net A significant challenge in the N-arylation of imidazole-containing compounds is the potential for the imidazole nitrogen to inhibit the formation of the active Pd(0)-ligand catalyst. mit.edunih.gov However, this issue can often be overcome by using pre-activated catalyst solutions or carefully optimizing reaction conditions. mit.edu Successful N-arylation at the amino positions allows for the extension of the molecular framework, which is a key strategy in the development of targeted therapeutic agents. nih.govresearchgate.net

As an alternative to palladium, copper-catalyzed N-arylation reactions, which are mechanistically related to the Ullmann condensation, offer a more economical and environmentally friendly approach. nih.gov Copper catalysts are less expensive and have lower toxicity compared to their palladium counterparts. researchgate.net

Researchers have developed efficient copper-catalyzed methods for C-N cross-coupling reactions to synthesize various N-aryl benzimidazole derivatives. nih.gov These protocols often utilize a copper source (e.g., Cu₂O, CuI), a suitable ligand (such as DMEDA), and a base. nih.govcapes.gov.br Notably, some of these coupling reactions can be performed in water, a green solvent, which further enhances the practical value of the methodology. capes.gov.br Copper-catalyzed reactions can proceed through various mechanisms, including domino processes involving desulfurization and subsequent intra- and intermolecular C–N coupling, or through oxidative cross-coupling pathways. nih.govresearchgate.net

Table 3: Comparison of Catalysts for N-Arylation of Benzimidazole Amines

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-type)
Catalyst Cost HigherLower
Generality/Scope Very broad, highly developedGood, continually expanding
Reaction Conditions Often requires anhydrous conditions, inert atmosphereCan often be run in air, sometimes in water
Key Challenge Potential for catalyst inhibition by heterocycleMay require higher temperatures or longer reaction times
References mit.edu, nih.gov, researchgate.net nih.gov, capes.gov.br, researchgate.net

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Acid-Base Properties and Tautomerism in Reaction Context

The reactivity of this compound is intrinsically linked to its acid-base properties and the potential for tautomerism. These characteristics influence its behavior in chemical reactions, affecting nucleophilicity, electrophilicity, and the ultimate formation of products.

The this compound molecule possesses several sites that can participate in acid-base equilibria: the 6-amino group, the imidazole ring nitrogens, and the 2-methanamine group. The basicity of these sites dictates their protonation state at a given pH, which in turn governs the molecule's reactivity.

The benzimidazole core itself is a weak base. nih.gov The pKa of unsubstituted benzimidazole is approximately 5.3-5.56. nih.govut.ee The presence of an amino group at the 6-position is expected to increase the basicity of the benzimidazole system due to the electron-donating nature of the amino group. For comparison, the pKa of 5-aminobenzimidazole (B183301) is around 7.5. ucsd.edu This suggests that the 6-amino group enhances the electron density of the aromatic system, making the imidazole nitrogens more susceptible to protonation.

The interplay of these basic centers is crucial in reaction mechanisms. For instance, in acid-catalyzed reactions, protonation of one of the nitrogen atoms can activate the molecule for subsequent nucleophilic attack. Conversely, in base-catalyzed reactions, deprotonation of the N1-H or the amino groups can generate a more potent nucleophile. The specific site of protonation or deprotonation will depend on the relative pKa values of the functional groups and the reaction conditions.

Table 1: Comparison of Experimental pKa Values for Benzimidazole and Related Compounds

Compound pKa (in H₂O) Reference
Benzimidazole 5.56 ut.ee
Imidazole 6.95 ut.ee
2-Aminobenzimidazole (B67599) ~7.5 ucsd.edu

This table is provided for comparative purposes to illustrate the influence of substituents on the basicity of the benzimidazole ring system. Specific pKa values for this compound are not available in the provided search results.

Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a key feature of benzimidazole chemistry. encyclopedia.pubnih.gov For this compound, several types of tautomerism are possible, primarily annular tautomerism and potentially amino-imino tautomerism.

Annular Tautomerism: This is the most common form of tautomerism in benzimidazoles and involves the migration of a proton between the N1 and N3 atoms of the imidazole ring. encyclopedia.pubnih.gov This results in two tautomeric forms that are typically in rapid equilibrium. The position of this equilibrium can be influenced by the nature and position of substituents, the solvent, and temperature. beilstein-journals.org The presence of the 6-amino and 2-methanamine groups will affect the relative stability of the two tautomers. The rapid interconversion between these tautomers means that the molecule can react via either form, potentially leading to a mixture of products. In many spectroscopic analyses, such as NMR, the rapid tautomeric exchange can lead to averaged signals for the symmetric carbons and protons of the benzimidazole core. encyclopedia.pubbeilstein-journals.org

Amino-Imino Tautomerism: In addition to annular tautomerism, the exocyclic 6-amino group can potentially exhibit tautomerism with the imidazole ring, forming an imino tautomer. encyclopedia.pub This involves the migration of a proton from the amino group to one of the ring nitrogens. While less common than annular tautomerism, the possibility of amino-imino tautomers should be considered, as it would significantly alter the electronic properties and reactivity of the molecule.

The existence and relative populations of these tautomers are critical in understanding the reaction mechanisms of this compound derivatives. For example, the nucleophilicity of the exocyclic amino group will be significantly different from that of an endocyclic imino group. Similarly, the different tautomers will present different steric and electronic environments to incoming reagents, influencing regioselectivity in substitution reactions. Theoretical and experimental studies, such as those using NMR spectroscopy and computational chemistry, are often employed to determine the predominant tautomeric forms in solution and the solid state. beilstein-journals.orgnih.gov

The interplay between acid-base properties and tautomerism is fundamental. The protonation state of the molecule can influence the position of the tautomeric equilibrium. For instance, under acidic conditions, protonation at a specific nitrogen might "lock" the molecule into a particular tautomeric form, thereby directing the outcome of a reaction. Understanding these interconnected phenomena is therefore essential for predicting and controlling the chemical behavior of this compound and its derivatives.

Computational and Theoretical Investigations of 6 Amino 1h Benzimidazole 2 Methanamine

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations specifically on 6-Amino-1H-benzimidazole-2-methanamine. Therefore, no data can be provided for the following subsections.

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

There are no available DFT studies detailing the optimized molecular structure, bond lengths, bond angles, or conformational analysis for this compound.

Analysis of Chemical Quantum Descriptors (CQDs)

Specific chemical quantum descriptors (such as total energy, dipole moment, etc.) for this compound have not been reported in the literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in published research.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites, have not been published for this compound.

Mulliken Atomic Charges and Fukui Functions

There are no published data on the calculated Mulliken atomic charges or Fukui functions for the individual atoms of this compound.

Molecular Modeling and Dynamics Simulations

No studies detailing molecular modeling or molecular dynamics simulations specifically for this compound were found in the public domain.

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational approach used to identify the stable three-dimensional arrangements of a molecule, known as conformers, and to determine their relative energies. The flexibility of this compound arises primarily from the rotation around the single bonds of its 2-methanamine side chain (C2-Cα and Cα-N).

τ1 (N1-C2-Cα-Namine): Describes the rotation of the aminomethyl group around the bond connecting it to the benzimidazole (B57391) ring.

τ2 (C2-Cα-Namine-H): Describes the rotation of the terminal amino group.

Computational studies, typically using Density Functional Theory (DFT) methods, can map the potential energy surface (PES) by systematically rotating these bonds. The resulting energy landscape reveals low-energy valleys corresponding to stable conformers and energy barriers that separate them. For the related 2-amino group in benzimidazole, studies have shown it to be coplanar with the ring system in its ground state. rsc.org For this compound, the flexible side chain allows for more complex landscapes. The amino groups at both the C6 and C2-methanamine positions can act as hydrogen bond donors and acceptors, potentially leading to intramolecular hydrogen bonds that stabilize certain conformations.

Table 1: Predicted Stable Conformers and Energetic Properties

Conformer Dihedral Angle (τ1) Key Intramolecular Interactions Predicted Relative Energy (kcal/mol)
Anti-periplanar ~180° Minimal steric hindrance 0 (Reference)
Syn-periplanar ~0° Potential steric clash between side chain and N1-H High

This table is illustrative, based on general principles of conformational analysis. Specific energy values require dedicated quantum mechanical calculations.

Simulation of Molecular Interactions in Solution

To understand how this compound behaves in a biological environment, it is crucial to simulate its interactions with solvent molecules, typically water. Molecular Dynamics (MD) simulations are the primary tool for this purpose. nih.gov An MD simulation models the movement of every atom in the system over time by solving Newton's equations of motion, providing a dynamic view of molecular behavior. nih.govsemanticscholar.org

For a simulation of this compound in an aqueous solution, the system would consist of one or more solute molecules placed in a box of explicit water molecules. The simulation would reveal:

Solvation Structure: How water molecules arrange themselves around the solute, forming hydration shells. The amino groups at C6 and the C2-side chain, along with the imidazole (B134444) nitrogens, are expected to be primary sites for hydrogen bonding with water.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and water, and potential intramolecular hydrogen bonds, can be tracked. Studies on aminobenzimidazoles have highlighted the importance of intermolecular hydrogen bonding in solution. chem-soc.si

Conformational Dynamics: The simulation would show how the molecule transitions between different conformations in solution, providing a more realistic view than static gas-phase calculations.

A limitation of early NCI analysis was its application to single, static structures. However, recent developments like the Averaged NonCovalent Interaction (aNCI) index allow for the characterization of interactions within fluctuating environments, such as those captured by MD simulations. nih.gov

Table 2: Typical Parameters for Molecular Dynamics Simulation

Parameter Typical Value/Method Purpose
Force Field AMBER, CHARMM, OPLS Defines the potential energy function for all atoms.
Water Model TIP3P, SPC/E Represents the water molecules in the simulation box.
Ensemble NVT, NPT Controls thermodynamic variables like temperature and pressure.
Simulation Time 100-200 ns Duration of the simulation to ensure adequate sampling of molecular motion. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies aim to correlate a molecule's chemical structure with its biological activity. ijpsr.com For the benzimidazole scaffold, SAR is well-established, indicating that substitutions at the N1, C2, C5, and C6 positions significantly modulate activity. nih.gov

C6-Amino Group: The amino group at the C6 position is an electron-donating group. SAR studies on benzimidazole derivatives have shown that electron-withdrawing groups (like a nitro group) at this position can increase antimicrobial activity, while the transformation to an amino group sometimes leads to a loss of that specific activity. mdpi.com However, the amino group's ability to act as a hydrogen bond donor is a critical feature for interaction with many biological targets. nih.gov

C2-Methanamine Group: The substituent at the C2 position is crucial for defining the mode of action. The flexible aminomethyl (-CH2NH2) side chain provides a basic nitrogen atom capable of forming strong ionic and hydrogen bond interactions within a receptor binding pocket. Studies on 2-(aminomethyl)benzimidazole derivatives have shown potential as tyrosine kinase inhibitors. chemrevlett.com The addition of methylene (B1212753) groups to side chains has also been shown to increase antibacterial activity in some series. nih.gov

QSAR models use statistical methods to create a mathematical equation linking chemical properties (descriptors) to activity. nih.gov For benzimidazole derivatives, key descriptors often include:

LogP: A measure of lipophilicity. nih.gov

Electronic Parameters: Such as HOMO/LUMO energies and atomic charges, which relate to the molecule's reactivity and ability to form electrostatic interactions. mdpi.comnih.gov

Topological and Shape Indices: Descriptors like molecular connectivity indices and polar surface area (TPSA) quantify the size, shape, and H-bonding capacity of the molecule. ijpsr.comresearchgate.net

Table 3: Key SAR Insights for Benzimidazole Derivatives from Analog Studies

Position Substituent Type Impact on Activity Reference
C2 Varies widely Critical for defining target specificity and potency. nih.govresearchgate.net
C5/C6 Electron-withdrawing (e.g., -NO2, -Cl) Often increases antibacterial/antimicrobial activity. mdpi.com
C5/C6 Electron-donating (e.g., -OCH3, -NH2) Can enhance or decrease activity depending on the target; crucial for H-bonding. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. visionpublisher.info For this compound, docking studies can hypothesize its mechanism of action by identifying potential biological targets and predicting how it binds. Common targets for benzimidazole derivatives include bacterial DNA gyrase and tubulin. ekb.egnih.gov

The docking process involves placing the ligand into the active site of a target protein in numerous possible conformations and orientations. A scoring function then estimates the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score indicates stronger predicted binding. nih.gov

For this compound, the protonated form is likely the biologically active species, capable of forming strong electrostatic and hydrogen bonds. Docking this molecule into the ATP-binding site of bacterial DNA gyrase, for example, would likely show the benzimidazole core occupying a hydrophobic pocket while the protonated aminomethyl side chain interacts with negatively charged residues like aspartate. nih.gov Similarly, in the colchicine (B1669291) binding site of β-tubulin, the benzimidazole moiety can form key interactions that inhibit tubulin polymerization. semanticscholar.orgbohrium.com

Table 4: Illustrative Docking Scores of Benzimidazole Analogs Against Bacterial Targets

Compound Class Target Protein (PDB ID) Best Docking Score (kcal/mol) Reference
Benzimidazole-acetamide HIV-1 RT (1RT2) -9.5 vensel.org
2-Phenylbenzimidazole Beta-tubulin (1SA0) -8.50 semanticscholar.orgbohrium.com
Benzimidazole derivatives DNA Gyrase (1KZN) -7.5 to -8.5 researchgate.net

Note: These scores are for analogous compounds and serve as examples of typical binding affinities observed for this scaffold.

Beyond a simple score, docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, the key interactions would be:

Hydrogen Bonds: The imidazole N-H, the 6-amino group, and the 2-methanamine group are all potent hydrogen bond donors. The imidazole N3 atom is a hydrogen bond acceptor. These groups are expected to interact with polar and charged residues like Aspartate, Glutamate, Lysine (B10760008), Arginine, and Tyrosine. nih.govnih.gov

Ionic Bonds: The protonated 2-methanamine can form a strong salt bridge with negatively charged residues such as Aspartate or Glutamate.

π-π Stacking: The aromatic benzimidazole ring can stack with the aromatic side chains of Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: The benzene (B151609) portion of the benzimidazole core can form van der Waals interactions with hydrophobic residues like Leucine, Valine, and Alanine.

Studies on related benzimidazoles binding to β-tubulin have identified Glutamate 198 (E198) as a key interacting residue. nih.gov Docking against DNA gyrase often shows interactions with a critical aspartate residue (e.g., Asp73) and surrounding water molecules. researchgate.netnih.gov

Non-Covalent Interaction (NCI) Analysis (e.g., AIM, RDG, ELF, LOL)

While molecular docking provides a good overview of interactions, a deeper quantum mechanical understanding is achieved through Non-Covalent Interaction (NCI) analysis. youtube.comnih.gov This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). chemtools.org NCI analysis allows for the visualization of weak interactions in real space. A plot of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveals the nature of these interactions.

Strong, attractive interactions (Hydrogen Bonds): Appear as sharp spikes at negative sign(λ₂)ρ values.

Weak interactions (van der Waals): Appear as spikes near zero on the sign(λ₂)ρ axis.

Strong, repulsive interactions (Steric Clashes): Appear as spikes at positive sign(λ₂)ρ values.

For this compound, an NCI analysis would visualize the intramolecular hydrogen bond between the 6-amino group and the imidazole N3 atom, as well as any stabilizing interactions involving the flexible side chain.

Other related topological analyses include:

Atoms in Molecules (AIM): This theory analyzes the topology of the electron density to define atoms and the bonds between them. The presence of a bond critical point (BCP) between two atoms is evidence of an interaction, and the properties at this point (like density and its Laplacian) characterize the bond's strength and nature (e.g., covalent vs. hydrogen bond). nih.govresearchgate.net

Electron Localization Function (ELF) and Localization-of-Orbital Locator (LOL): These functions reveal regions of high electron localization, helping to visualize covalent bonds and lone pairs, which are the fundamental components of non-covalent interactions.

These computational methods provide a multi-faceted, in-silico profile of this compound. They allow for the prediction of its structural preferences, its behavior in solution, and its potential to interact with biological targets, thereby guiding further experimental investigation.

Computational Prediction of Spectroscopic Parameters

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical investigations provide valuable insights into the molecule's vibrational modes and electronic environment, which are fundamental for interpreting experimental spectra such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR).

DFT calculations, often employing hybrid functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p), are utilized to first optimize the molecular geometry to its lowest energy state. bohrium.comresearchgate.netmdpi.com Following optimization, the same level of theory can be used to compute various spectroscopic parameters. These theoretical predictions are frequently compared with experimental data to validate the computational methodology. researchgate.netmdpi.com

Predicted Vibrational Frequencies

The vibrational frequencies corresponding to the normal modes of vibration for this compound can be calculated using DFT. These calculations help in the assignment of bands observed in experimental FT-IR and FT-Raman spectra. The predicted frequencies for key functional groups are typically scaled to correct for anharmonicity and the limitations of the theoretical model. For benzimidazole derivatives, characteristic vibrations include N-H, C-H, C=N, and C=C stretching modes, as well as various bending and deformation modes. mdpi.commdpi.com

Below is a table illustrating the kind of data that would be generated from a computational study on the vibrational frequencies of the title compound, based on typical values for related structures.

Table 1: Predicted Vibrational Frequencies for this compound This table is illustrative and based on computational data for similar benzimidazole derivatives.

Functional GroupVibrational ModePredicted Wavenumber (cm-1)Typical Experimental Range (cm-1)
Amino (NH2)Asymmetric Stretching~3500-34003400-3500 mdpi.com
Amino (NH2)Symmetric Stretching~3400-33003300-3400 mdpi.com
Imidazole (N-H)Stretching~3200-31003200-3000 orientjchem.org
Aromatic (C-H)Stretching~3100-30003100-3000 mdpi.com
Methylene (CH2)Asymmetric Stretching~2950-29002926±10
Methylene (CH2)Symmetric Stretching~2870-28402853±10
Benzimidazole RingC=N Stretching~1630-16101620-1580 orientjchem.org
Benzimidazole RingC=C Stretching~1600-14501600-1450 orientjchem.org

Predicted NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.netmdpi.com This method, typically employed within a DFT framework, can predict the 1H and 13C chemical shifts for this compound. The calculations are usually performed in a simulated solvent to mimic experimental conditions, and the predicted shifts are referenced against a standard like Tetramethylsilane (TMS). mdpi.com

Theoretical NMR predictions are invaluable for assigning signals in complex experimental spectra and for understanding how the electronic structure of the molecule influences the magnetic shielding of each nucleus. For instance, the protons on the aromatic benzimidazole ring are expected to resonate at a lower field (higher ppm) compared to the protons of the methylene and amino groups due to the deshielding effect of the aromatic ring current. mdpi.comorientjchem.org

The following tables provide an example of the predicted 1H and 13C NMR chemical shifts for this compound, based on computational studies of analogous compounds.

Table 2: Predicted 1H NMR Chemical Shifts for this compound This table is illustrative and based on computational data for similar benzimidazole derivatives.

Proton EnvironmentPredicted Chemical Shift (ppm)Typical Experimental Range (ppm)
Imidazole (N-H)~12.0-11.012.5-11.5
Aromatic (C-H)~7.6-6.87.7-6.9 orientjchem.org
Aminobenzyl (NH2)~5.5-4.5Variable
Methylene (CH2)~4.0-3.5~3.9 orientjchem.org
Amino (NH2)~3.5-2.5Variable

Table 3: Predicted 13C NMR Chemical Shifts for this compound This table is illustrative and based on computational data for similar benzimidazole derivatives.

Carbon EnvironmentPredicted Chemical Shift (ppm)Typical Experimental Range (ppm)
C=N (Imidazole)~155-150~152
Aromatic (C-NH2)~145-140~142 orientjchem.org
Aromatic (C-H & C-C)~138-110139-115 orientjchem.org
Methylene (CH2)~45-40~41.7 orientjchem.org

Molecular Interactions and Biological Activity Mechanisms in Vitro and in Silico Studies

Mechanisms of Enzyme Inhibition by Benzimidazole (B57391) Derivatives

Benzimidazole-based compounds are recognized as versatile enzyme inhibitors, capable of interacting with various proteins and enzymes through mechanisms such as hydrogen bonding and hydrophobic interactions. nih.govresearchgate.netresearchgate.net Their inhibitory action is a key area of research in drug discovery.

Dipeptidyl Peptidase III (hDPP III) Inhibition Mechanisms

Dipeptidyl Peptidase III (DPP III) is a zinc-dependent metallopeptidase implicated in several pathophysiological processes, including pain modulation. mdpi.comnih.gov Studies on amidino-substituted benzimidazole derivatives have shed light on their inhibitory mechanisms against human DPP III (hDPP III).

Research indicates that all tested amidino-substituted benzimidazole derivatives show some level of inhibitory activity against hDPP III. nih.govresearchgate.net The potency of these inhibitors is significantly influenced by the substituents on the benzimidazole core. For instance, substituents at position 2 of the benzimidazole ring, such as 2,2′-bithiophene, 4-trifluoromethylphenyl, and 2,3,4-trihydroxyphenyl, have been shown to enhance the inhibitory potency. researchgate.netresearchgate.net The nature of the substituent at the 5(6) position also plays a crucial role, with the effectiveness ranked as 2-imidazolinyl > unsubstituted amidine > 2-tetrahydropyrimidine. researchgate.net

Molecular docking studies suggest that the inhibitory mechanism involves multiple interactions between the aryl and amidine groups of the benzimidazole derivatives and the amino acid residues within the enzyme's active site. mdpi.comresearchgate.net Key interactions include π-anion interactions between the 2-imidazolinyl group and residues GLU451 and GLU508, as well as van der Waals interactions with the catalytic zinc ion. researchgate.net Interestingly, the benzimidazole core itself appears to be less critical for the binding interaction compared to the substituents. mdpi.com Some cyclobutane (B1203170) derivatives bearing two amidino-substituted benzimidazole moieties were identified as particularly strong, time-dependent inhibitors of hDPP III. nih.gov

Table 1: Inhibition of hDPP III by Selected Benzimidazole Derivatives

Compound Type Substituent Inhibition at 30 µM IC50 Value Reference
4-trifluoromethylphenyl-derived Imidazolinyl group Nearly complete 8.18 ± 0.09 μM nih.gov
4-trifluoromethylphenyl-derived Amidino group Strong 9.83 ± 0.08 μM nih.gov
3H-benzimidazolyl-derived - 51.5% Not specified nih.gov

α-Amylase Inhibitory Mechanisms

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing post-prandial hyperglycemia in diabetes. nih.govnih.gov Benzimidazole derivatives have been identified as potent inhibitors of α-amylase, with some demonstrating superior activity compared to the standard drug, acarbose (B1664774). tandfonline.comnih.gov

A range of arylated and heteroarylated benzimidazoles exhibit significant α-amylase inhibition, with IC50 values in the low micromolar range. acs.orgnih.gov For example, a series of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives showed IC50 values ranging from 1.10 ± 0.05 to 12.50 ± 0.30 μM, with several compounds being more potent than acarbose (IC50 = 1.70 ± 0.10 μM). tandfonline.comnih.gov

The inhibitory mechanism involves the binding of these derivatives to the active site of the α-amylase enzyme. tandfonline.comresearchgate.net Molecular docking studies have provided insights into these interactions, showing binding energies comparable to that of acarbose. tandfonline.com Kinetic analysis of some benzimidazole-oxadiazole hybrids indicated a mixed type of inhibition. researchgate.net The structure-activity relationship suggests that the nature of substituents on the benzimidazole scaffold significantly influences the inhibitory potential. For instance, compounds with a fluoro substitution or those incorporating 2-furanyl/2-methylated furanyl moieties have shown enhanced α-amylase inhibitory activity. tandfonline.comacs.org

Table 2: α-Amylase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound Series Substituent IC50 Value (μM) Standard (Acarbose) IC50 (μM) Reference
Piperidine-benzimidazole (7i) Fluoro 1.10 ± 0.05 1.70 ± 0.10 tandfonline.comnih.gov
Piperidine-benzimidazole (7b) Not specified 1.20 ± 0.05 1.70 ± 0.10 tandfonline.comnih.gov
Piperidine-benzimidazole (7c) Not specified 1.40 ± 0.10 1.70 ± 0.10 tandfonline.comnih.gov
Arylated benzimidazoles Various 1.86 ± 0.08 to 3.16 ± 0.31 1.46 ± 0.26 acs.orgnih.gov

Lysine (B10760008) Demethylase (KDM4) Inhibition Mechanisms

The KDM4 family of histone lysine demethylases are Fe(II) and 2-oxoglutarate (2-OG) dependent enzymes that play a critical role in gene transcription and are associated with aggressive cancer phenotypes. acs.orgresearchgate.netnih.gov Benzimidazole-based compounds have emerged as a promising class of KDM4 inhibitors. nih.govnih.gov

The primary mechanism of inhibition for many benzimidazole derivatives involves the chelation of the Fe(II) ion in the catalytic active site of the KDM4 enzyme. acs.orgmdc-berlin.de The bidentate heterocyclic nitrogen atoms within the benzimidazole scaffold are hypothesized to be crucial for this metal chelation. acs.orgmdc-berlin.de This was supported by studies where modifying the benzimidazole NH moiety, either by replacement with sulfur or by methylation, led to a reduction in inhibitory potency. acs.orgmdc-berlin.de

High-throughput screening has identified novel benzimidazole pyrazolone (B3327878) scaffolds as KDM4 inhibitors with IC50 values in the low micromolar range. nih.govnih.gov Subsequent optimization of a benzimidazole pyrazole (B372694) compound led to a benzyl-substituted variant with a 10-fold increase in potency (KDM4E IC50 = 0.9 μM). acs.orgnih.gov Kinetic studies have revealed that the mechanism can be complex; for instance, some inhibitors are not competitive with the 2-OG cosubstrate and may proceed via competition for the active-site Fe(II) and by populating a distal site on the enzyme surface. researchgate.netnih.gov Inhibition of KDM4 activity in cancer cells leads to the accumulation of repressive epigenetic marks and can reduce cell proliferation. acs.orgnih.gov

Tyrosine Kinase Inhibitory Mechanisms

Receptor tyrosine kinases (RTKs) are key targets in cancer therapy due to their frequent overexpression in various cancers. chemrevlett.comresearchgate.netchemrevlett.com Benzimidazole is a common scaffold for developing tyrosine kinase inhibitors (TKIs), acting as an isostere of purine (B94841) nucleosides which allows it to compete with ATP for the kinase binding site. nih.govchemrevlett.comchemrevlett.com

Benzimidazole-based compounds can inhibit tyrosine kinases through multiple binding modes. nih.gov Many act as ATP-competitive inhibitors, where the benzimidazole moiety can either be part of the hinge-binding motif or serve as a scaffold without directly binding to the hinge region. nih.govresearchgate.net A study on 2-(aminomethyl)benzimidazole derivatives, which are structurally related to 6-Amino-1H-benzimidazole-2-methanamine, showed that these compounds could act as receptor tyrosine kinase inhibitors (RTKIs). chemrevlett.comchemrevlett.com Docking studies of these derivatives into the EGFR and HER2 protein active sites were compatible with their cytotoxic activity, supporting their role as TKIs. chemrevlett.comchemrevlett.com

Structure-activity relationship (SAR) studies on benzimidazole-ureas as inhibitors of VEGFR-2 and TIE-2 kinases highlighted the critical role of the N1 nitrogen of the benzimidazole for binding. acs.org The development of multi-targeted kinase inhibitors, which can simultaneously inhibit several kinases, is an emerging strategy, and some benzimidazole derivatives have shown this capability. nih.govnih.gov For example, certain (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids have demonstrated potent inhibitory effects against multiple kinases including EGFR, HER2, CDK2, and mTOR. nih.gov

Table 3: Docking Scores of 2-(aminomethyl)benzimidazole Derivatives against Tyrosine Kinases

Compound Target Docking Score (kcal/mol) Reference
Gefitinib (Standard) EGFR -8.7 chemrevlett.com
Compound 4g EGFR -9.2 chemrevlett.com
Compound 2g EGFR -8.8 chemrevlett.com
Gefitinib (Standard) HER2 -9.0 chemrevlett.com
Compound 4g HER2 -9.5 chemrevlett.com
Compound 2g HER2 -9.1 chemrevlett.com

Nucleic Acid (DNA/RNA) Interaction Mechanisms

The structural similarity of the benzimidazole nucleus to naturally occurring purines enables these derivatives to readily interact with biomolecules like DNA and RNA. nih.govnih.gov These interactions are typically non-covalent and can occur through several modes, leading to the inhibition of nucleic acid synthesis and replication. nih.govbohrium.com

Intercalation Modes

Benzimidazole derivatives can interact with duplex DNA and RNA through various non-covalent binding modes, including intercalation, groove binding, and electrostatic interactions. nih.govbohrium.comresearchgate.net While many benzimidazole derivatives are known to act as DNA minor groove binders, particularly at AT-rich sequences, some also function as DNA intercalating agents. nih.govnih.gov

Intercalation involves the insertion of the flat, planar aromatic system of the benzimidazole derivative between the base pairs of the DNA double helix. nih.govnih.gov This mode of binding can disrupt the normal structure of the DNA, leading to the inhibition of processes like transcription and replication, which can ultimately trigger apoptosis in cancer cells. researchgate.net Studies on pentacyclic benzimidazole derivatives have indicated a mixed binding mode that includes both intercalation and the binding of aggregated compounds along the polynucleotide backbone. nih.gov For example, a naphthimidazole derivative, an extended benzimidazole analog, was found to intercalate on either the 3' or 5'-side of guanine (B1146940) within a DNA duplex. nih.gov Furthermore, some compounds are designed to have dual functionality, such as MS-247, which contains a DNA minor groove binding moiety linked to a DNA alkylating residue, combining two mechanisms of action. nih.gov

Molecular Interactions with Receptors and Signaling Pathways

The benzimidazole scaffold is a privileged structure in drug discovery, in part due to its ability to interact with a variety of protein receptors and modulate their activity.

Benzimidazole derivatives have been identified as antagonists for several G protein-coupled receptors (GPCRs). For example, a series of 6-substituted benzimidazoles have been developed as potent and orally active angiotensin II (AII) receptor antagonists. oup.com In these compounds, the benzimidazole core serves as a key structural element for binding to the AT1 receptor, thereby blocking the hypertensive effects of angiotensin II. oup.com

In another example, derivatives of 1-(1H-benzimidazol-6-yl)pyridin-2(1H)-one have been identified as potent antagonists of the melanin-concentrating hormone receptor 1 (MCHR1). niscpr.res.in These compounds were designed to be free of basic amines, a common feature in many MCHR1 antagonists, to improve their pharmacological properties. niscpr.res.in The benzimidazole motif in these molecules is crucial for their high binding affinity to the receptor. niscpr.res.in

The specific interactions of these benzimidazole derivatives with their respective receptors are determined by the three-dimensional arrangement of their substituents, which allows them to fit into the receptor's binding pocket and disrupt the binding of the natural ligand.

Modulation of Epigenetic Targets

Epigenetic modifications are key regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. Benzimidazole derivatives have emerged as promising modulators of two important classes of epigenetic targets: histone deacetylases (HDACs) and bromodomains.

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. Inhibitors of HDACs can restore gene expression and have shown promise as anti-cancer agents. The benzimidazole scaffold has been incorporated into novel HDAC inhibitors.

Typically, HDAC inhibitors consist of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker, and a "cap" group that interacts with the protein surface. Benzimidazole moieties have been effectively used as the cap group in the design of potent and selective HDAC inhibitors. For instance, benzimidazole-linked (thio)hydantoin derivatives have been synthesized as potent HDAC6 inhibitors. nih.gov Molecular docking studies of these compounds have shown their ability to chelate the Zn2+ ion in the HDAC6 active site. nih.gov Similarly, N-(2-aminophenyl)-benzamide-containing compounds have been identified as potent inhibitors of class I HDACs, such as HDAC1 and HDAC2. researchgate.net

Compound ClassTarget HDAC Isoform(s)Key Structural FeaturesReported ActivityReference
Benzimidazole-linked (thio)hydantoin derivativesHDAC6, HDAC1Benzimidazole cap, (thio)hydantoin as ZBGPotent inhibition at nanomolar concentrations. nih.gov
N-(2-aminophenyl)-benzamide derivativesHDAC1, HDAC2 (Class I)N-(2-aminophenyl)-benzamide as ZBG, various cap groupsInhibition at nanomolar concentrations, antiproliferative activity. researchgate.net

The Bromodomain and Extra-Terminal Domain (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci. Inhibition of BET proteins has emerged as a promising therapeutic strategy in cancer and inflammation.

The benzimidazole scaffold has been successfully employed to develop inhibitors of BET bromodomains. For example, a series of benzimidazole-6-sulfonamides were designed as selective inhibitors of the first bromodomain (BD1) of BET proteins. nih.gov These compounds were developed through the bioisosteric replacement of an azobenzene (B91143) moiety with a benzimidazole ring, leading to improved selectivity. nih.gov Similarly, 5- and 6-isoxazolylbenzimidazoles have been shown to be potent inhibitors of BET bromodomains with selectivity over the related bromodomain of CBP. nih.gov The benzimidazole core in these inhibitors typically mimics the acetylated lysine binding site, disrupting the interaction between BET proteins and chromatin.

Compound ClassTarget BET Bromodomain(s)Key Structural FeaturesReported SelectivityReference
Benzimidazole-6-sulfonamidesBD1 of BET familyBioisosteric replacement of azobenzene with benzimidazoleSelective for BD1 over BD2. nih.gov
5- and 6-isoxazolyl-benzimidazolesBET family (e.g., BRD4)Fused isoxazole (B147169) and benzimidazole ringsSelective for BET bromodomains over CBP. nih.gov

Peptidyl Arginine Deiminase (PAD) Inhibitory Mechanisms

In vitro and in silico studies have begun to elucidate the mechanisms by which benzimidazole-based compounds can inhibit Peptidyl Arginine Deiminases (PADs), a family of enzymes that catalyze the post-translational modification of arginine to citrulline. This process, known as citrullination or deimination, is implicated in the pathology of various inflammatory and autoimmune diseases, as well as some cancers. nih.govnuph.edu.ua The core hypothesis for the inhibition of PAD enzymes by benzimidazole derivatives revolves around the strategic placement of the benzimidazole scaffold within the enzyme's active site to interact with key amino acid residues.

While direct studies on the PAD inhibitory mechanism of this compound are not extensively available in the reviewed literature, research on structurally related benzimidazole derivatives provides significant insights into the likely mechanisms of action. The development of PAD2-selective inhibitors has highlighted the importance of the benzimidazole core in achieving potent and selective inhibition. nih.gov It is proposed that the benzimidazole ring can access and interact with specific pockets within the PAD active site. For instance, substitutions on the benzimidazole ring, particularly at the N1, C4, C5, and C6 positions, have been shown to modulate the inhibitory potency and selectivity for different PAD isozymes (PAD1, PAD2, PAD3, and PAD4). nih.gov

The general mechanism of PAD-catalyzed citrullination involves the hydrolysis of a peptidyl-arginine to a peptidyl-citrulline. nih.gov Inhibitors based on the benzimidazole scaffold are designed to interfere with this catalytic process. In silico modeling and molecular docking studies of various benzimidazole derivatives suggest that these compounds can bind to the active site of PAD enzymes, preventing the substrate from binding and/or interfering with the catalytic machinery. semanticscholar.orgresearchgate.net The binding is often stabilized by a network of interactions, including hydrophobic interactions and hydrogen bonds with key residues in the active site.

Table 1: Key PAD Isozymes and Their Pathological Relevance

PAD IsozymeTissue Distribution/Cellular LocationPathological Relevance
PAD1 Epidermis, hair folliclesSkin cornification
PAD2 Brain, skeletal muscle, macrophages, synovial tissueMultiple sclerosis, rheumatoid arthritis, breast cancer
PAD3 Hair folliclesHair growth
PAD4 Hematopoietic cells, inflamed synoviumRheumatoid arthritis, regulation of gene expression
PAD6 Ovary, testisFunction and enzymatic activity remain unclear

This table is generated based on information from multiple sources. nih.gov

Antimicrobial Activity Mechanisms (In Vitro)

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. orientjchem.orgnih.gov The mechanisms underlying these activities are diverse and often target essential cellular processes in bacteria, fungi, and viruses.

Mechanisms against Bacterial Isolates (e.g., Staphylococcus aureus, Escherichia coli)

The antibacterial action of benzimidazole derivatives, including compounds structurally similar to this compound, is often attributed to the inhibition of essential bacterial enzymes or disruption of cellular structures. nih.gov One of the proposed mechanisms is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis. nuph.edu.uasemanticscholar.orgresearchgate.net Molecular docking studies on benzimidazole-thienopyrimidine hybrids have shown a high affinity for the TrmD active site, suggesting that these compounds can act as competitive inhibitors. semanticscholar.orgresearchgate.net

Another potential mechanism involves the disruption of the bacterial cell membrane or cell wall synthesis. The lipophilic nature of the benzimidazole core allows it to intercalate into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. researchgate.net Furthermore, some benzimidazole derivatives have been shown to interfere with bacterial DNA replication and repair by inhibiting enzymes such as DNA gyrase and topoisomerase IV. researchgate.net

Against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, the efficacy of benzimidazole derivatives can vary. nih.govnih.gov This is often due to differences in the cell wall structure, with the outer membrane of Gram-negative bacteria acting as an additional barrier. However, broad-spectrum activity has been reported for many benzimidazole compounds. nih.gov

Antifungal Activity Mechanisms

The antifungal activity of benzimidazole derivatives is well-documented, with several compounds being used clinically. nih.govresearchgate.net A primary mechanism of action is the inhibition of fungal microtubule assembly. These compounds bind to β-tubulin, preventing its polymerization into microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. nih.gov

Another significant antifungal mechanism is the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. Specifically, some benzimidazole derivatives have been shown to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. researchgate.net The generation of reactive oxygen species (ROS) has also been implicated as a mechanism of antifungal action for some imidazole (B134444) derivatives, leading to oxidative stress and cellular damage. mdpi.com

Antiviral Activity Mechanisms (e.g., HIV-1 Reverse Transcriptase inhibition)

Certain benzimidazole derivatives have demonstrated potent antiviral activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). nih.govresearchgate.net A key target for these compounds is the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the viral genome. nih.govnih.gov These non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket in the RT enzyme, distinct from the active site for nucleoside binding. nih.gov This binding induces a conformational change in the enzyme, which allosterically inhibits its DNA polymerase activity.

The flexibility of the benzimidazole scaffold is thought to be crucial for its ability to adapt to mutations in the RT binding pocket, which can confer resistance to other NNRTIs. nih.gov Substitutions on the benzimidazole ring have been shown to significantly impact the inhibitory potency against both wild-type and mutant strains of HIV-1. nih.gov While direct evidence for this compound is pending, its structural features suggest it could potentially interact with the NNRTI binding pocket of HIV-1 RT.

General Molecular Recognition and Binding Event Analysis

The biological activity of this compound and related compounds is fundamentally dependent on their ability to recognize and bind to specific molecular targets. This recognition is governed by a complex interplay of non-covalent interactions.

Hydrogen Bonding Networks in Ligand-Target Complexes

Hydrogen bonds are critical for the specificity and affinity of ligand-target interactions. nih.gov The benzimidazole scaffold contains both hydrogen bond donors (the N-H groups of the imidazole ring) and acceptors (the nitrogen atoms of the imidazole ring), making it capable of forming robust hydrogen bonding networks within a target's active site.

In the context of enzyme inhibition, the amino group at the 6-position and the methanamine group at the 2-position of this compound can participate in multiple hydrogen bonds. For instance, in the active site of an enzyme, the amino group can act as a hydrogen bond donor to an acidic residue (e.g., aspartate or glutamate) or a carbonyl oxygen on the protein backbone. The methanamine group also provides a primary amine that can engage in similar hydrogen bonding interactions.

Molecular docking studies of various benzimidazole derivatives with their respective targets consistently reveal the importance of hydrogen bonds in stabilizing the ligand-protein complex. nih.govpnrjournal.com These interactions not only contribute significantly to the binding energy but also play a crucial role in orienting the inhibitor correctly within the active site to exert its inhibitory effect. The precise geometry and strength of these hydrogen bonds are key determinants of the compound's potency and selectivity. nih.gov

Despite a comprehensive search of available scientific literature, detailed research findings specifically elucidating the hydrophobic and aromatic stacking interactions of the chemical compound this compound are not presently available.

The compound, also identified by its CAS number 485347-82-8, belongs to the benzimidazole class of molecules. ontosight.ai This class is recognized for a wide range of biological activities. ontosight.ai The structure of this compound features a benzimidazole core with an aminomethyl group at the 2-position and an amino group at the 5-position. ontosight.ai

While the broader family of benzimidazole derivatives is known to engage in various interactions with biological targets, specific in vitro and in silico studies detailing the hydrophobic and aromatic stacking mechanisms for this compound have not been published in the accessible scientific domain. Such studies would be crucial for understanding its specific molecular interactions and biological activity.

Further research is required to fully characterize the molecular interactions of this particular compound. Without dedicated studies on its hydrophobic and aromatic stacking properties, a detailed analysis as requested cannot be provided at this time.

Emerging Applications in Chemical Science and Technology

Catalysis and Organocatalysis

The inherent structural properties of 6-Amino-1H-benzimidazole-2-methanamine, particularly its multiple nitrogen-containing functional groups, position it as a versatile scaffold for developing new catalytic systems. These groups can act as coordination sites for metal centers or as active sites in metal-free organocatalysis.

The benzimidazole (B57391) nucleus is a well-established component of ligands for transition metal catalysis, especially in palladium-catalyzed cross-coupling reactions like the Heck reaction. The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. nih.gov The efficiency and stability of the palladium catalyst are critically dependent on the coordinating ligand.

Derivatives of benzimidazole are highly effective in this role. They can coordinate to palladium through the nitrogen atoms of the imidazole (B134444) ring, forming stable N-heterocyclic carbene (NHC) palladium complexes. researchgate.net These complexes are often more stable to heat, oxygen, and moisture than traditional phosphine-based catalysts. nih.gov

The structure of this compound is particularly well-suited for creating potent ligands. The two nitrogen atoms of the imidazole ring, combined with the nitrogen of the 2-methanamine group, can act as a tridentate or bidentate chelating agent for a metal ion like palladium(II). researchgate.net Furthermore, the amino group at the 6-position can modulate the electronic properties of the entire ligand system, potentially enhancing catalytic activity. Research on related 2-(aminomethyl)benzimidazole palladium(II) complexes has demonstrated the formation of stable 1:1 complexes with the metal center. researchgate.net

Studies on various benzimidazolyl palladium complexes have shown them to be highly active catalysts for Heck, Suzuki, and Sonogashira couplings, often requiring low catalyst loading (e.g., 0.1 mol%) and proceeding with good functional group tolerance. researchgate.netconsensus.app The bifunctional nature of ligands containing both a benzimidazole ring and a basic nitrogen functionality can accelerate key steps in the catalytic cycle. researchgate.net

Catalyst/Ligand SystemReaction TypeKey FindingsReference
Palladium-N-heterocyclic carbene (NHC) complexes from benzimidazolium saltsHeck ReactionExcellent catalytic activity for coupling 1-bromo-4-nitrobenzene (B128438) and styrene (B11656) with 0.5 mmol% catalyst loading. researchgate.net
Dinuclear palladium complexes with 2-benzimidazolyl ligandsHeck, Suzuki, SonogashiraHighly effective platform for various cross-couplings; bifunctional character of the ligand enhances activity. researchgate.net
cis-Dichloro(2-(aminomethyl)benzimidazole)palladium(II)Complex FormationForms stable complexes with various biologically relevant molecules, demonstrating the strong coordinating ability of the aminomethyl benzimidazole scaffold. researchgate.net
Palladium(II) complexes with PN ligands (iminophosphines)Heck, SuzukiPN ligands, containing both soft phosphorus and hard nitrogen atoms, can increase catalytic activity compared to single-donor ligands. researchgate.net

The synthesis of the benzimidazole core itself can be achieved through various methods, including redox condensation reactions. One notable process involves the reaction between o-nitroanilines and aryl methanols, mediated by sulfur. This method is recognized for its step- and atom-efficiency in producing 2-aryl benzimidazoles. While this is a method to synthesize the scaffold rather than an application of the final compound, understanding its formation provides insight into its chemical accessibility. The synthesis of the core of this compound would likely involve the condensation of a substituted o-phenylenediamine (B120857) (specifically, 1,2,4-triaminobenzene) with an appropriate carboxylic acid derivative.

In a related context, some benzimidazole derivatives have been studied for their ability to modify redox homeostasis in biological systems, indicating the scaffold's capacity to participate in and influence redox processes. tandfonline.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. The structure of this compound is a prime candidate for a bifunctional organocatalyst. The amino groups can act as Brønsted bases or acids, while also serving as hydrogen-bond donors to activate substrates and control stereochemistry.

Chiral 2-aminobenzimidazole (B67599) derivatives have been successfully employed as organocatalysts in asymmetric reactions, such as the conjugate addition of dicarbonyl compounds to nitro-olefins. These catalysts leverage the benzimidazole framework to create a well-defined chiral environment around the active sites, leading to high enantioselectivity. The presence of both a primary amine on the side chain and an aromatic amine on the ring system of this compound offers multiple points for interaction with substrates, suggesting its potential in complex, stereoselective transformations.

Applications in Materials Science

The inherent photophysical properties of the benzimidazole scaffold, which can be tuned by substituents, have led to its exploration in the development of advanced materials.

Benzimidazole derivatives are recognized for their utility in creating functional materials with specific optical and electronic properties. The presence of both amino and methanamine groups in this compound suggests its potential as a building block for polymers and coordination complexes. The amino group can influence the electronic properties of the benzimidazole ring system, potentially leading to materials with interesting photoluminescence or pH-sensing capabilities.

While specific studies on the use of this compound in functional materials are not yet widely reported, research on analogous amino-substituted benzimidazoles demonstrates their potential. For instance, amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have been studied for their optical properties and their ability to act as pH sensors, exhibiting changes in their UV-Vis absorption and fluorescence spectra in response to varying pH levels. This suggests that polymers or materials incorporating the this compound moiety could be designed to have stimuli-responsive properties.

Benzimidazole derivatives are known for their strong fluorescence, a property that has been harnessed in their application as fluorescent whitening agents and dyes. These compounds absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whitening effect on textiles and other materials.

A study on a related compound, 5′-amino-2-(2′-hydroxyphenyl)benzimidazole, demonstrated that the introduction of an amino group can significantly red-shift the fluorescent emission. nih.govresearchgate.net This tunability of the fluorescence profile by amino substitution is a key feature that could be exploited in this compound for the development of novel dyes. While direct evidence for its use as a fluorescent whitening agent is not available, the structural similarity to known fluorescent benzimidazoles suggests its potential in this application. The table below summarizes the fluorescence properties of some amino-substituted benzimidazole derivatives, illustrating the potential of this class of compounds.

CompoundExcitation Max (nm)Emission Max (nm)Application
5′-amino-2-(2′-hydroxyphenyl)benzimidazole (P1)Not specified540Fluorescent probe for phosgene
Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles330-520Not specifiedpH-sensing materials

This table presents data for structurally related compounds to infer the potential of this compound.

Chemical Biology and Probe Development

The ability of the benzimidazole ring to interact with biological molecules has made it a valuable scaffold in chemical biology, particularly in the design of molecular probes and modified biomolecules.

Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. chemimpex.com Fluorescent probes based on the benzimidazole scaffold have been developed for the detection of various biologically relevant species. For example, a probe based on 6-(1H-benzimidazole)-2-naphthalenol has been synthesized for the detection of thiophenols. nih.gov In this design, the benzimidazole moiety acts as the fluorophore, and its fluorescence is modulated by the presence of the target analyte. nih.gov

Similarly, an amino-substituted 2-(2′-hydroxyphenyl)benzimidazole has been shown to be a highly sensitive and selective fluorescent probe for the detection of phosgene, a toxic industrial chemical. nih.govresearchgate.netnih.gov The amino group in this probe plays a crucial role in enhancing its selectivity and shifting its emission wavelength. nih.govresearchgate.net These examples highlight the potential of using the this compound core to develop novel molecular probes. The methanamine group could serve as a reactive handle for attaching the probe to specific cellular targets, while the amino-substituted benzimidazole ring provides the fluorescent signal.

The incorporation of unnatural amino acids and peptidomimetics is a powerful strategy for developing novel therapeutic peptides with enhanced stability and activity. The benzimidazole moiety has been incorporated into amino acids and peptides to create such modified structures. orientjchem.orgresearchgate.net General methods for the synthesis of 2-aminomethyl-benzimidazoles from amino acids have been developed, indicating that the core structure of this compound can be derived from amino acid precursors. researchgate.net

While specific methodologies employing this compound for peptide modification are not yet documented, the existing strategies for creating peptide-benzimidazole conjugates provide a roadmap. For instance, solid-phase synthesis techniques have been developed for creating C-terminal modified amino acids and peptides with benzothiazole, a related heterocyclic system. researchgate.net It is conceivable that this compound could be used as a building block in solid-phase peptide synthesis to introduce a benzimidazole moiety with a free amino group, which could then be further functionalized.

Potential in Other Chemical Industries (e.g., Agrochemicals)

The benzimidazole scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. nih.gov Benzimidazole fungicides are systemic, meaning they are absorbed by the plant and translocated within its tissues, providing broad-spectrum protection against a variety of fungal pathogens. nih.gov The mechanism of action of many benzimidazole fungicides involves the disruption of microtubule assembly in fungal cells.

Although there is no specific information on the agrochemical applications of this compound, its structural similarity to known benzimidazole fungicides suggests that it could be a candidate for investigation in this area. The amino and methanamine substituents could potentially influence its spectrum of activity, systemic properties, and metabolic stability in plants. The simpler analog, 2-aminobenzimidazole, is a known transformation product of the fungicide carbendazim, further highlighting the relevance of the amino-benzimidazole scaffold in an agricultural context. nih.gov Further research is needed to explore the potential of this compound and its derivatives as novel agrochemicals.

Future Directions and Research Perspectives

Advancements in Synthesis and Derivatization Methodologies

Future research will likely focus on developing more efficient, sustainable, and diverse synthetic routes to 6-Amino-1H-benzimidazole-2-methanamine and its derivatives. While traditional methods often involve the condensation of o-phenylenediamines with various carbonyl compounds, modern techniques offer significant improvements in yield, reaction time, and environmental impact. enpress-publisher.comnih.gov

Key areas for advancement include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times from hours to minutes and improve yields for benzimidazole (B57391) synthesis. nih.gov Applying microwave irradiation to the condensation and N-substitution reactions for derivatives of this compound could streamline the production of compound libraries for screening. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for functionalizing the benzimidazole core. nih.govnih.gov These methods would allow for the precise introduction of a wide range of aryl and amino substituents at the 6-amino position, creating novel derivatives with tailored electronic and steric properties. nih.govnih.gov

Sustainable and Green Chemistry Approaches: The use of greener catalysts and solvent-free conditions, such as grinding, is a growing trend. nih.gov Research into one-pot syntheses, where multiple reaction steps are performed in a single vessel, can further enhance efficiency. researchgate.net For instance, a tandem approach involving acid catalysis for the benzimidazole ring formation followed by catalytic hydrogenation could be a promising route. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

MethodologyKey AdvantagesTypical ConditionsPotential Application for Derivatization
Conventional Heating Well-established, simple setupReflux in solvents like toluene (B28343) for 6-12 hours. orientjchem.orgnih.govBaseline method for synthesizing the core scaffold.
Microwave-Assisted Drastically reduced reaction times (10-15 mins), excellent yields (up to 99%). nih.govMicrowave irradiation, often with a catalyst. nih.govRapid generation of a library of derivatives.
Pd-Catalyzed Coupling High functional group tolerance, precise C-N and C-C bond formation. nih.govnih.govPd catalyst (e.g., Pd@MIL-101(Cr)), ligands, base. nih.govresearchgate.netFunctionalizing the 6-amino group or benzimidazole nitrogen.
Solvent-Free Grinding Environmentally friendly, simple product isolation, high efficiency. nih.govGrinding reactants with a catalyst (e.g., p-toluenesulfonic acid). nih.govGreen synthesis of the core and simple derivatives.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. For this compound, in silico methods can guide the synthesis of derivatives with enhanced activity and selectivity for specific biological targets.

Future computational efforts will likely involve:

Pharmacophore Modeling and Docking Studies: These techniques can predict how derivatives will interact with the binding sites of target proteins. nih.govnih.gov By developing a pharmacophore model based on known inhibitors, researchers can design novel molecules with the key hydrogen bond donor/acceptor groups needed for efficient binding. nih.gov For example, computational studies on related benzimidazoles have identified key interactions with targets like DNA gyrase B and dihydrofolate reductase. nih.govnih.govnih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MESP). researchgate.netmdpi.com This information helps in understanding the molecule's reactivity, stability, and non-covalent interaction capabilities, which are crucial for predicting its behavior as a drug candidate or a ligand. researchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving significant time and resources.

Table 2: Application of Computational Techniques in Benzimidazole Research

Computational TechniqueObjectiveKey Insights GeneratedReference
Molecular Docking Predict binding affinity and orientation of a ligand in a protein's active site.Identification of key residues for interaction (e.g., Asn46, Asp73 in DNA gyrase B). nih.govnih.gov nih.gov, nih.gov
Pharmacophore Modeling Define the essential 3D features of a ligand required for biological activity.Creation of a model with hydrogen bond donors/acceptors to guide new molecule design. nih.gov nih.gov
DFT Calculations Analyze electronic structure, reactivity, and spectroscopic properties.Determination of HOMO-LUMO gap, charge distribution, and molecular electrostatic potential. researchgate.netmdpi.com researchgate.net, mdpi.com
ADMET Profiling Predict pharmacokinetic and toxicity properties of a compound.Evaluation of drug-likeness based on parameters like Lipinski's rules. nih.govresearchgate.net nih.gov

Exploration of Novel Molecular Targets and Interaction Mechanisms

The benzimidazole scaffold is known to interact with a wide array of biological targets, and derivatives of this compound are expected to share this versatility. A key future direction is the systematic exploration of its potential molecular targets and the elucidation of the corresponding interaction mechanisms.

Potential areas of investigation include:

Kinase Inhibition: Many benzimidazole derivatives are potent kinase inhibitors. Future studies could screen this compound derivatives against panels of kinases involved in cancer and inflammatory diseases.

DNA and Enzyme Intercalation: The planar benzimidazole ring system is well-suited for intercalating with DNA or interacting with DNA-associated enzymes like topoisomerases. researchgate.net The amino substituents on the this compound scaffold could further enhance these interactions. researchgate.net

Protein-Protein Interaction (PPI) Modulation: Small molecules that can disrupt or stabilize protein-protein interactions are of great therapeutic interest. The benzimidazole scaffold has been used to create inhibitors of PPIs, such as the Bcl-2 family of proteins involved in apoptosis. nih.gov

Antimicrobial Targets: Benzimidazoles have shown promise against various microbial targets. nih.gov Research has identified E. coli DNA Gyrase B and dihydrofolate reductase from Staphylococcus aureus as potential targets for benzimidazole derivatives. nih.govnih.govnih.gov

Table 3: Potential Molecular Targets for Benzimidazole Derivatives

Target ClassSpecific ExamplePotential Therapeutic AreaReference
Enzymes Dihydrofolate Reductase, Histone Deacetylase 6Anticancer, Antimicrobial nih.gov
DNA-Associated Proteins DNA Gyrase B, TopoisomeraseAntibacterial, Anticancer nih.govnih.govresearchgate.net
Kinases Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Anticancer nih.gov
Sirtuins Sirt1Anticancer, Metabolic Diseases rsc.org
Urease Bacterial and Fungal UreaseTreatment of H. pylori infections nih.gov

Development of Next-Generation Chemical Probes and Catalysts

Beyond therapeutic applications, the unique structure of this compound makes it an attractive candidate for developing advanced chemical tools.

Chemical Probes: A high-quality chemical probe is a selective small molecule used to study the function of a specific protein target in biological systems. nih.govnih.gov Derivatives of this compound could be developed into such probes. By attaching a reporter tag (like a fluorophore) or a reactive group for covalent labeling, these molecules could be used to visualize target proteins in cells, assess target engagement, or identify new biological pathways. nih.govrsc.org The development of a potent and selective probe for a novel target would be a significant contribution to chemical biology. nih.gov

Catalysts: The nitrogen atoms in the benzimidazole ring and the amino substituents can act as excellent ligands for metal ions. enpress-publisher.com This suggests that metal complexes incorporating this compound or its derivatives could function as effective catalysts. enpress-publisher.comdntb.gov.ua Research could explore their application in various organic transformations, such as oxidation, reduction, and cross-coupling reactions, potentially leading to the development of novel, efficient, and reusable heterogeneous catalysts. researchgate.netdntb.gov.ua

Interdisciplinary Research Opportunities

The multifaceted nature of the this compound scaffold opens up numerous avenues for interdisciplinary research, bridging chemistry, biology, and materials science.

Medicinal Chemistry and Chemical Biology: Collaborative efforts can leverage computational design to synthesize targeted libraries of derivatives, which can then be used as chemical probes to investigate complex biological processes like apoptosis or signal transduction. nih.govnih.gov

Materials Science and Catalysis: The ability of the molecule to chelate metals can be exploited to create novel metal-organic frameworks (MOFs) or polymer-supported catalysts. researchgate.net These materials could have applications in industrial catalysis, chemical sensing, or gas storage.

Pharmacology and Microbiology: The exploration of this compound and its derivatives as antimicrobial agents requires close collaboration between synthetic chemists and microbiologists to identify the most potent compounds and their mechanisms of action against clinically relevant pathogens. orientjchem.org For example, studies have investigated the activity of benzimidazoles against organisms like Staphylococcus aureus and Escherichia coli. orientjchem.org

By pursuing these future directions, the scientific community can fully explore the potential of this compound, transforming it from a simple chemical entity into a versatile tool for drug discovery, chemical biology, and materials innovation.

Q & A

Q. What are the optimal synthetic routes for 6-Amino-1H-benzimidazole-2-methanamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Solvent-Free Cyclization : A solvent-free approach using trifluoroacetic acid (TFA) as a catalyst can enhance cyclization efficiency. This method minimizes side reactions and improves yield by avoiding solvent interference .
  • Temperature and Pressure : High-temperature (120–150°C) and high-pressure conditions are often employed to accelerate condensation reactions between o-phenylenediamine derivatives and carbonyl sources. Lower temperatures may result in incomplete ring closure .
  • Purification : Column chromatography with silica gel (eluent: methanol/dichloromethane gradient) is recommended to isolate the pure compound. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How can X-ray crystallography and SHELX software refine the molecular structure of this compound?

Methodological Answer:

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data. Ensure crystal quality by pre-screening with polarized light microscopy .
  • SHELX Refinement :
    • SHELXD : For phase determination, employ dual-space algorithms to resolve heavy-atom positions.
    • SHELXL : Refine anisotropic displacement parameters for non-H atoms. Use restraints for disordered moieties (e.g., amine groups) to stabilize convergence .
  • Validation : Cross-check with CIF validation tools (e.g., PLATON) to ensure bond-length/bond-angle consistency and flag outliers .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The amine protons (NH₂) typically appear at δ 3.8–4.2 ppm in DMSO-d₆. Aromatic protons in the benzimidazole ring resonate at δ 7.1–7.9 ppm .
  • FT-IR : Confirm the presence of NH₂ (stretching at 3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) groups.
  • Mass Spectrometry : Use ESI-MS in positive-ion mode to observe [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of NH₂CH₂) aid structural confirmation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites. The amine group’s electron density (~0.45 e⁻/ų) suggests susceptibility to electrophilic attack .
  • MD Simulations : Simulate reaction pathways (e.g., SN2 mechanisms) in explicit solvent models (water/DMSO) to predict kinetic barriers. Compare with experimental yields to validate models .
  • Contradiction Resolution : If computational predictions conflict with experimental data (e.g., unexpected regioselectivity), re-examine solvent effects or transition-state stabilization using polarizable continuum models (PCM) .

Q. What methodologies elucidate the compound’s interaction with biological targets, such as DNA topoisomerases?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., Topo I). The benzimidazole core may intercalate between DNA base pairs, while the methanamine side chain hydrogen-bonds with phosphate backbones .
  • In Vitro Assays :
    • MTT Assay : Screen for cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa). Compare with control compounds (e.g., etoposide) to assess potency .
    • Enzyme Inhibition : Measure Topo I relaxation activity via agarose gel electrophoresis. Pre-incubate the compound (10–100 µM) with supercoiled DNA to quantify inhibition .

Q. How can researchers resolve contradictions between observed and predicted biological activity data?

Methodological Answer:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization for DNA binding vs. enzymatic inhibition assays) .
  • Metabolite Profiling : Use LC-MS to identify metabolic byproducts (e.g., N-oxides) that may alter activity. Adjust experimental conditions (e.g., hypoxia vs. normoxia) to mimic physiological environments .
  • Structural Analog Analysis : Compare with derivatives (e.g., 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine) to isolate substituent effects. Methyl groups at positions 5 and 6 may sterically hinder target binding, explaining reduced activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.